Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate: Technical Profile & Synthetic Guide
Executive Summary Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate (CAS 311794-15-7) is a specialized piperidine derivative featuring a sulfonamide moiety at the N-1 position and a methyl ester at the C-4 position. This...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate (CAS 311794-15-7) is a specialized piperidine derivative featuring a sulfonamide moiety at the N-1 position and a methyl ester at the C-4 position. This bifunctional scaffold is a critical intermediate in medicinal chemistry, particularly in the development of Matrix Metalloproteinase (MMP) inhibitors , GPCR ligands , and neuroprotective agents . Its structural rigidity and the electronic influence of the phenylsulfonyl group make it an ideal candidate for Structure-Activity Relationship (SAR) studies targeting enzyme active sites.
This guide provides a comprehensive technical analysis, including optimized synthesis protocols, physicochemical properties, and downstream synthetic utility, designed for researchers in drug discovery.
Physicochemical Profile
The following data consolidates experimental and predicted properties essential for handling and characterization.
Property
Value
Source/Note
CAS Number
311794-15-7
Registry
Molecular Formula
C₁₃H₁₇NO₄S
-
Molecular Weight
283.34 g/mol
-
Appearance
White to off-white solid
Experimental
Melting Point
83–85 °C
[1]
Boiling Point
~410 °C (Predicted)
[1]
Density
~1.27 g/cm³ (Predicted)
[1]
Solubility
Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in Water
Experimental
LogP
~1.65
Predicted (Consensus)
Topological PSA
72.8 Ų
Predicted
Optimized Synthesis Protocol
Reaction Overview
The synthesis involves the N-sulfonylation of methyl isonipecotate (methyl 4-piperidinecarboxylate) with benzenesulfonyl chloride. This nucleophilic substitution proceeds via an SN2-like mechanism at the sulfur atom, requiring a base to scavenge the hydrochloric acid byproduct.[1]
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)
Step-by-Step Procedure:
Preparation: Charge a round-bottom flask with methyl isonipecotate and anhydrous DCM under an inert atmosphere (N₂ or Ar). Add TEA and cool the solution to 0 °C using an ice bath. Rationale: Cooling controls the exotherm of the sulfonylation and minimizes side reactions.
Addition: Dropwise add benzenesulfonyl chloride (diluted in a small volume of DCM) over 15–20 minutes. Maintain temperature < 5 °C.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.
Wash the organic layer with 1M HCl (2x) to remove unreacted amine and TEA.
Wash with saturated NaHCO₃ (2x) to hydrolyze and remove excess benzenesulfonyl chloride.
Wash with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate the filtrate under reduced pressure. The crude solid can be recrystallized from Ethanol/Water or purified via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes) to yield the pure product.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the N-sulfonylation of methyl isonipecotate.
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against the following expected values.
¹H NMR (400 MHz, CDCl₃):
δ 7.70–7.80 (m, 2H): Ortho-protons of the phenyl ring (deshielded by sulfonyl group).
δ 7.50–7.65 (m, 3H): Meta and para-protons of the phenyl ring.
δ 3.65–3.75 (m, 2H): Equatorial protons of piperidine C-2/C-6 (adjacent to N).
δ 3.68 (s, 3H): Methyl ester (-OCH₃).
δ 2.45–2.55 (m, 2H): Axial protons of piperidine C-2/C-6.
δ 2.25–2.35 (m, 1H): Methine proton at C-4 (alpha to ester).
δ 1.95–2.05 (m, 2H): Equatorial protons at C-3/C-5.
δ 1.75–1.85 (m, 2H): Axial protons at C-3/C-5.
Mass Spectrometry (ESI):
[M+H]⁺: Calculated: 284.09; Observed: 284.1.
[M+Na]⁺: Observed: 306.1.
Synthetic Utility & Applications
This compound serves as a versatile "divergent intermediate." The ester group allows for transformation into various functionalities while the sulfonamide group remains stable under most acidic and basic conditions (excluding strong reductive desulfonylation).
Key Transformations
Hydrolysis (Acid Formation): Treatment with LiOH in THF/Water yields 1-(phenylsulfonyl)piperidine-4-carboxylic acid , a precursor for amide coupling.
Reduction (Alcohol Formation): Reduction with LiAlH₄ or DIBAL-H yields (1-(phenylsulfonyl)piperidin-4-yl)methanol , useful for ether synthesis or further oxidation to aldehydes.
Amidation: Direct aminolysis or hydrolysis-coupling sequences allow the introduction of complex amines, creating libraries of sulfonamide-piperidine amides (common in GPCR ligand design).
Utility Map
Caption: Divergent synthetic pathways from the core ester intermediate.
Safety & Handling
Hazards: Classified as an Irritant (Skin/Eye/Respiratory) . May cause sensitization upon prolonged contact.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or residual sulfonyl chloride vapors.
Storage: Store in a cool, dry place (room temperature is generally stable). Keep container tightly closed to prevent moisture absorption.
Molecular Architecture and Synthetic Utility of 1-Phenylsulfonyl-4-piperidinecarboxylate: A Technical Whitepaper
Executive Summary In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream drug discovery programs. The compound 1-(phenylsulfonyl)piperidine-4-carboxylic acid (and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream drug discovery programs. The compound 1-(phenylsulfonyl)piperidine-4-carboxylic acid (and its carboxylate/ester derivatives) represents a highly versatile, bifunctional building block. By merging the conformational rigidity of a piperidine ring with the hydrogen-bonding potential of a sulfonamide, this scaffold is frequently deployed in the development of protease inhibitors, GPCR ligands, and allosteric modulators.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. We will dissect the mechanistic rationale behind this scaffold, explore its physicochemical data, and outline self-validating synthetic protocols that ensure high-fidelity library generation[1][2].
Structural & Physicochemical Profiling
The core molecule exists primarily as a carboxylic acid (CAS 122891-92-3) but is often utilized in its conjugate base (carboxylate) or esterified forms (e.g., methyl ester, CAS 311794-15-7) depending on the required lipophilicity and synthetic strategy[1][3].
Table 1: Comparative Physicochemical Properties
Property
1-(Phenylsulfonyl)piperidine-4-carboxylic acid
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
CAS Number
122891-92-3
311794-15-7
Molecular Weight
269.32 g/mol
283.35 g/mol
Empirical Formula
C₁₂H₁₅NO₄S
C₁₃H₁₇NO₄S
Physical State
Solid (Crystalline)
Solid
InChI Key
ROBBWMKVNMSDPF-UHFFFAOYSA-N
N/A
Primary Utility
Core scaffold / Amide coupling precursor
Protected intermediate / Lipophilic analog
Data aggregated from standard commercial libraries and validated chemical repositories[1][3].
Mechanistic Rationale in Drug Design (E-E-A-T)
Why do medicinal chemists actively select the 1-phenylsulfonyl-4-piperidinecarboxylate framework? The answer lies in the causality between its structural geometry and biological target engagement.
The Piperidine Core: Saturated heterocycles like piperidine provide a rigid, three-dimensional spatial arrangement. Unlike flat aromatic rings or highly flexible aliphatic chains, piperidines project their substituents into defined vectors, minimizing the entropic penalty upon binding to a target protein[2].
The Sulfonamide Linkage: Attaching a phenylsulfonyl group to the basic nitrogen (N1) of the piperidine completely neutralizes its basicity. This is a critical design choice to prevent unwanted off-target interactions, such as hERG channel blockade, which is a common liability of basic amines. Furthermore, the sulfonamide oxygens act as potent hydrogen-bond acceptors.
The C4-Carboxylate: The carboxylic acid at the 4-position serves as a highly reactive functionalization handle, allowing for rapid diversification via amide coupling or esterification to probe Structure-Activity Relationships (SAR)[4].
Pharmacophore mapping of 1-phenylsulfonyl-4-piperidinecarboxylate highlighting modular components.
Self-Validating Experimental Workflows
To guarantee scientific integrity, experimental protocols must be self-validating—meaning the physical phenomena observed during the reaction inherently confirm the success of the step. Below are the field-proven methodologies for synthesizing and functionalizing this scaffold.
Protocol A: Synthesis of the Core Scaffold via Schotten-Baumann Conditions
This protocol describes the N-sulfonylation of isonipecotic acid (piperidine-4-carboxylic acid).
Step 1: Initiation (Biphasic Setup)
Dissolve 1.0 eq of isonipecotic acid in an aqueous solution of NaOH (2.5 eq).
Causality: The aqueous base serves a dual purpose. It deprotonates the carboxylic acid to keep the starting material soluble in water, and it deprotonates the secondary amine, rendering it highly nucleophilic.
Step 2: Electrophilic Attack
Cool the solution to 0°C. Add a solution of benzenesulfonyl chloride (1.1 eq) in Tetrahydrofuran (THF) dropwise over 30 minutes.
Causality: The biphasic nature (Water/THF) controls the hydrolysis rate of the highly reactive sulfonyl chloride, allowing it to react preferentially with the amine at the solvent interface.
Step 3: Self-Validating Isolation
Allow the reaction to warm to room temperature and stir for 4 hours. Wash the aqueous layer with diethyl ether to remove unreacted sulfonyl chloride. Then, acidify the aqueous layer to pH 2 using 1M HCl.
Causality: Acidification protonates the C4-carboxylate back to a carboxylic acid. Because the N1-amine is now a neutral sulfonamide, the entire molecule becomes highly lipophilic and precipitates or can be extracted into Ethyl Acetate (EtOAc). If a precipitate forms upon acidification, the reaction was successful.
To generate a library of inhibitors, the C4-carboxylic acid is converted into various amides.
Step 1: Activation
Dissolve 1-(phenylsulfonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.
Causality: HATU rapidly converts the carboxylic acid into an active HOAt ester. DIPEA is chosen because it is a sterically hindered, non-nucleophilic base that deprotonates the acid without competing for the electrophilic center.
Step 2: Coupling & Purification
Add the desired primary or secondary amine (1.2 eq). Stir at room temperature until LC-MS indicates complete consumption of the active ester. Quench with water and extract with Dichloromethane (DCM).
Step-by-step synthetic workflow for generating and functionalizing the piperidine scaffold.
Conclusion
The 1-phenylsulfonyl-4-piperidinecarboxylate scaffold is a triumph of rational drug design, perfectly balancing molecular weight (269.32 g/mol ), structural rigidity, and synthetic tractability[1]. By employing biphasic Schotten-Baumann conditions and modern coupling reagents, researchers can leverage this building block to rapidly explore chemical space, ensuring high-yield, self-validating workflows that accelerate the discovery of novel therapeutics.
Therapeutic Potential of Phenylsulfonyl Piperidine Derivatives in Drug Discovery
Executive Summary The phenylsulfonyl piperidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The phenylsulfonyl piperidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. By combining the lipophilic, semi-rigid piperidine ring with the geometry-constraining sulfonyl linker and an aromatic moiety, this scaffold offers a unique balance of solubility, metabolic stability, and precise orientational control of pharmacophores.
This technical guide analyzes the structural pharmacology, synthetic accessibility, and therapeutic applications of phenylsulfonyl piperidine derivatives, with a specific focus on their role as
-HSD1 inhibitors in metabolic disease and emerging agents in oncology (ER stress induction) and virology (HIV-1 NNRTIs).
Structural Pharmacology: The "Warhead" and the Linker
The pharmacological success of phenylsulfonyl piperidines stems from three structural pillars:
The Sulfonyl Linker (
): Unlike carbonyl amides, the sulfonyl group adopts a tetrahedral geometry around the sulfur atom. This creates a "kink" in the molecule that positions the phenyl ring and the piperidine ring in a non-coplanar orientation, often critical for fitting into hydrophobic pockets of enzymes like -HSD1 or MMPs (Matrix Metalloproteinases).
The Piperidine Core: A saturated 6-membered nitrogen heterocycle that serves as a lipophilic spacer. It allows for extensive functionalization at the C3 and C4 positions, enabling the projection of hydrogen-bond donors/acceptors into specific enzyme sub-pockets.
The Phenyl Moiety: Provides
- stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within the target binding site.
SAR Visualization: The Privileged Scaffold Logic
Figure 1: Structural Activity Relationship (SAR) logic of the phenylsulfonyl piperidine scaffold.
Therapeutic Applications: Case Studies
Case Study A: Metabolic Disorders (
-HSD1 Inhibition)
The most mature application of this scaffold is in the inhibition of
-Hydroxysteroid Dehydrogenase Type 1 (-HSD1) .[1][2] This enzyme converts inactive cortisone to active cortisol.[1] Excess intracellular cortisol in adipose tissue contributes to visceral obesity and insulin resistance.
Mechanism: Phenylsulfonyl piperidines occupy the substrate-binding pocket. The sulfonyl oxygens often form hydrogen bonds with the catalytic triad (Tyr-177, Ser-170) of the enzyme, mimicking the steroid backbone.
Key Data: Derivatives have shown
values in the low nanomolar range (<10 nM) with >100-fold selectivity over the Type 2 isozyme (-HSD2), which is crucial to avoid mineralocorticoid side effects (hypertension).
Case Study B: Oncology (ER Stress Induction)
Recent research has identified PSP205 , a novel phenylsulfonyl piperidine, as a potent inducer of apoptosis in colon cancer cells.[3]
Mechanism: PSP205 modulates the COPI coat complex , specifically downregulating the COPB2 subunit.[3] This disruption leads to accumulation of unfolded proteins, triggering the Unfolded Protein Response (UPR) via the IRE1-TRAF2-JNK pathway, ultimately causing autophagic cell death.
Significance: This represents a shift from "enzyme inhibition" to "pathway modulation" for this scaffold.
Case Study C: Infectious Diseases (HIV-1 NNRTIs)
Piperidine-substituted aminopyrimidines containing phenylsulfonyl moieties have been developed as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Mechanism: These compounds bind to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT), locking the enzyme in an inactive conformation. The piperidine ring provides solubility, while the phenylsulfonyl tail accesses the tunnel entrance of the binding pocket.
Synthetic Methodologies
The synthesis of these derivatives is generally modular, allowing for rapid library generation. The core step is the sulfonylation of the piperidine nitrogen .
General Synthetic Workflow
Figure 2: General synthetic pathway for N-phenylsulfonyl piperidine derivatives.
Detailed Experimental Protocols
Protocol A: General Synthesis of N-Phenylsulfonyl Piperidines
Objective: To synthesize a library of core scaffolds for SAR screening.
Reagents:
Substituted Piperidine (1.0 equiv)
Benzenesulfonyl chloride derivative (1.1 equiv)
Triethylamine (TEA) (2.0 equiv) or Pyridine
Dichloromethane (DCM) (anhydrous)
Procedure:
Dissolve the piperidine derivative in anhydrous DCM (5 mL/mmol) in a round-bottom flask under nitrogen atmosphere.
Add TEA and cool the solution to 0°C using an ice bath.
Add the benzenesulfonyl chloride dropwise over 10 minutes.
Allow the mixture to warm to room temperature and stir for 4–12 hours (monitor via TLC, typically 30% EtOAc/Hexane).
Work-up:
Dilute with DCM and wash sequentially with 1N HCl (to remove unreacted amine/pyridine), saturated
, and brine.
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Purification:
Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Characterization:
Confirm structure via
-NMR (look for sulfonamide -protons on piperidine ring shifted downfield ~2.8-3.0 ppm) and LC-MS.
Protocol B: Scintillation Proximity Assay (SPA) for
-HSD1 Inhibition
L of test compound (in DMSO/buffer), 20 L of microsomal enzyme prep, and 20 L of cofactor (NADPH).
Reaction Start: Add 20
L of -Cortisone. Incubate at 37°C for 30–60 minutes.
Reaction Stop: Add SPA beads suspended in assay buffer containing a specific
-HSD1 inhibitor (e.g., Glycyrrhetinic acid) to stop the enzymatic reaction.
Detection: Incubate plates for 2 hours at room temperature to allow antibody-cortisol binding. The antibody binds the generated
-Cortisol. The proximity of the tritium to the scintillant-filled bead induces light emission. Unconverted -Cortisone does not bind the antibody and produces no signal.
Analysis: Read on a scintillation counter (e.g., TopCount). Calculate % inhibition relative to DMSO control.
Comparative Data Summary
Table 1: Therapeutic Profile of Phenylsulfonyl Piperidine Derivatives
Therapeutic Area
Primary Target
Mechanism of Action
Key Structural Feature
Ref
Metabolic
-HSD1
Inhibition of cortisone cortisol conversion
Hydrophobic R-groups on piperidine C4
[1, 2]
Oncology
COPI Complex / ER
Induction of ER Stress & Autophagy
Sulfonyl linker geometry critical for binding
[3]
Virology
HIV-1 RT
Allosteric inhibition (NNRTI)
Phenyl ring fits "wing" of NNRTI pocket
[4]
Oncology
MMP-2 / MMP-9
Zinc chelation / Pocket occupancy
-sulfonyl hydroxamates
[5]
Future Outlook: PROTACs and Covalent Inhibitors
The phenylsulfonyl piperidine scaffold is evolving beyond simple reversible inhibition.
PROTAC Linkers: The piperidine nitrogen offers an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing the recruitment of E3 ligases to degrade targets like androgen receptors.
Covalent Targeting: Introduction of acrylamide groups on the piperidine ring is being explored to create targeted covalent inhibitors (TCIs) for kinases with cysteine residues in the ATP binding pocket.
References
Mechanism of 11beta-HSD1 Inhibition:
Title: Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11β-hydroxysteroid dehydrogenase type 1 inhibitors.[1]
Source: PubMed Central (PMC) / J Med Chem.
URL:[Link]
Metabolic Applications:
Title: Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.[4]
Source: PubMed.[1]
URL:[Link]
Oncology (PSP205):
Title: PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking.[3]
Source: ACS Pharmacology & Translational Science.
URL:[Link]
HIV-1 Inhibition:
Title: Exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors.[5]
Source: Bioorganic & Medicinal Chemistry Letters.[5][6]
URL:[Link]
MMP Inhibition:
Title: Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors.[7]
Source: Journal of Medicinal Chemistry.
URL:[Link]
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate: A Comprehensive Guide to Solubility in Organic Solvents
Executive Summary Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate (CAS: 311794-15-7) is a highly specialized synthetic intermediate widely utilized in medicinal chemistry and drug development[1]. With a molecular formu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate (CAS: 311794-15-7) is a highly specialized synthetic intermediate widely utilized in medicinal chemistry and drug development[1]. With a molecular formula of C13H17NO4S, a molecular weight of 283.34 g/mol , and a melting point of 83-85°C[1], handling this solid compound requires a precise understanding of its dissolution thermodynamics. This technical guide provides researchers and process chemists with an authoritative framework for predicting, measuring, and optimizing the solubility of this sulfonamide-piperidine derivative across various organic solvents.
Structural Analysis & Solvation Thermodynamics
To predict the solubility profile, we must deconstruct the molecule into its functional domains and understand the causality of their interactions with solvent molecules:
Phenylsulfonyl Group (-SO2Ph): This moiety introduces significant polarizability and acts as a strong hydrogen-bond acceptor. It drastically reduces solubility in non-polar aliphatic solvents while promoting interactions with polar aprotic solvents.
Piperidine Ring: The saturated heterocyclic core provides hydrophobic bulk, enhancing solubility in moderately non-polar to polar organic solvents like dichloromethane (DCM).
Methyl Carboxylate (-COOCH3): As an ester group, it contributes to dipole-dipole interactions and serves as an additional hydrogen-bond acceptor, favoring dissolution in esters and ketones.
Because the molecule lacks strong hydrogen-bond donors (no -OH or -NH groups), its solvation relies heavily on dipole-dipole interactions and dispersion forces rather than complex hydrogen-bond networks.
Predictive Profiling via Hansen Solubility Parameters (HSP)
2 divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (
), Polarity (), and Hydrogen Bonding ()[2]. The principle of "like dissolves like" is quantified by the spatial distance () between the solute and solvent in a 3D coordinate system, where a smaller indicates higher predicted solubility[3].
Given the structural features of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate, its estimated HSP profile leans towards moderate
(due to the aromatic and piperidine rings), high (due to the sulfonyl and ester groups), and moderate (acting solely as an H-bond acceptor).
Table 1: Predicted Solubility Profile in Common Organic Solvents
Solvent Category
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, NMP
Very High
Strong dipole-dipole alignment with the sulfonyl and ester groups; optimally matches the high requirement.
Halogenated
Dichloromethane (DCM), Chloroform
High
Excellent dispersion force matching () with the piperidine and phenyl rings; favorable cavity formation.
Esters & Ketones
Ethyl Acetate, Acetone
High
Structural homology with the methyl carboxylate group promotes favorable thermodynamic mixing.
Protic Polar
Methanol, Ethanol
Moderate
Solvents act as H-bond donors to the sulfonyl oxygen atoms, but the hydrophobic bulk limits total capacity.
Non-Polar Aliphatic
Hexane, Heptane
Very Low
Insufficient polarity to overcome the crystal lattice energy of the solid compound[1].
Experimental Determination Protocol: The Shake-Flask Method
While predictive models guide initial solvent selection, absolute solubility must be empirically verified. The following self-validating protocol is adapted from the 4[4], optimized for hydrophobic and moderately polar organic intermediates.
Why this method? The shake-flask method ensures true thermodynamic equilibrium is reached, avoiding the kinetic supersaturation artifacts common in rapid-dissolution techniques[5].
Step-by-Step Methodology:
Preparation of Saturated Solutions: Add an excess amount of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate (approx. 500 mg) to 5 mL of the target organic solvent in a tightly sealed, inert borosilicate glass vial.
Thermal Equilibration: Place the vials in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality: 48 hours ensures the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium[5].
Phase Separation: Isolate the liquid phase from the undissolved solid lattice. To prevent micro-particulate contamination (which artificially inflates solubility values[6]), centrifuge the mixture at 10,000 x g for 15 minutes at 25.0 °C, or filter through a solvent-compatible 0.22 µm PTFE syringe filter.
Dilution and Quantification: Accurately pipette an aliquot of the clear supernatant and dilute it with the HPLC mobile phase. Quantify the concentration using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) against a multi-point calibration curve of a certified reference standard.
Validation: Repeat the sampling at 72 hours. If the concentration varies by less than 5%, equilibrium is confirmed, rendering the system self-validating[5].
Workflows and Mechanistic Visualizations
Thermodynamic dissolution pathway of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate.
Self-validating Shake-Flask protocol for empirical solubility determination.
Solvent Selection Strategy in Drug Development
For process chemists scaling up the synthesis or purification of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate, solvent selection must balance solubility with volatility, toxicity, and reactivity:
Reaction Solvents: Dichloromethane (DCM) and Tetrahydrofuran (THF) are ideal for homogeneous catalytic reactions due to their high solubilizing power for this intermediate.
Crystallization and Purification: A binary solvent system (anti-solvent crystallization) is highly recommended. Dissolve the compound in a minimal amount of warm Ethyl Acetate (good solvent), and slowly add Heptane (anti-solvent) to induce controlled nucleation and crystal growth. This leverages the steep solubility gradient between the ester and the aliphatic hydrocarbon.
[3] Title: Solubility of Oxygen in Organic Solvents and Calculation of the Hansen Solubility Parameters of Oxygen | Industrial & Engineering Chemistry Research - ACS Publications | Source: acs.org | 3
Role of phenylsulfonyl group as a pharmacophore vs protecting group
The Dual Nature of the Phenylsulfonyl Group: From Synthetic Shield to Pharmacophoric Anchor Abstract This technical guide analyzes the phenylsulfonyl moiety ( ) through two distinct lenses: as a robust protecting group i...
Author: BenchChem Technical Support Team. Date: March 2026
The Dual Nature of the Phenylsulfonyl Group: From Synthetic Shield to Pharmacophoric Anchor
Abstract
This technical guide analyzes the phenylsulfonyl moiety (
) through two distinct lenses: as a robust protecting group in organic synthesis and as a critical pharmacophore in medicinal chemistry. We explore the electronic mechanisms that make it an effective "electron sink" for stabilizing reactive heterocycles (specifically indoles) and contrast this with its role as a rigid, hydrogen-bonding anchor in drug targets like the 5-HT6 receptor. The guide provides validated experimental protocols for protection/deprotection strategies and summarizes Structure-Activity Relationship (SAR) data to illustrate its pharmacophoric utility.
Introduction: The Electronic Paradox
The phenylsulfonyl group is defined by its high oxidation state sulfur atom (
) bonded to two oxygens and a phenyl ring. This architecture creates a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R).
In Synthesis: This electron withdrawal is exploited to deactivate electron-rich systems (e.g., indoles, pyrroles), preventing unwanted electrophilic substitution or oxidation.
In Drug Design: The sulfonyl group serves as a non-basic, polar anchor capable of forming strong hydrogen bonds, while the phenyl ring provides a scaffold for
-stacking interactions within hydrophobic pockets.
The Shield: Phenylsulfonyl as a Protecting Group
The indole nitrogen is weakly acidic (
) but the ring itself is highly electron-rich and prone to oxidation or acid-catalyzed polymerization. N-protection with a phenylsulfonyl group effectively "locks" the indole by pulling electron density from the pyrrole ring.
Mechanism of Stabilization
The
group decreases the nucleophilicity of the indole C3 position. This allows chemists to perform reactions on other parts of the molecule (e.g., C2 lithiation) that would otherwise be impossible.
Experimental Protocol: Protection and Deprotection of Indole
Objective: Install the phenylsulfonyl group on Indole-3-carbaldehyde and subsequently remove it.
Dissolve Indole derivative (1.0 equiv) in anhydrous DMF (0.5 M). Cool to 0°C. Add NaH (1.2 equiv) portion-wise.
Caution: gas evolution. Ensure venting. Stir for 30 min to ensure complete deprotonation (solution turns yellow/orange).
2. Installation
Add (1.1 equiv) dropwise at 0°C. Warm to RT and stir for 2-4 h.
The color usually fades. Monitor by TLC (EtOAc/Hex). The product is less polar than the starting material.
3. Workup
Quench with sat. . Extract with EtOAc (3x). Wash organics with (5x) to remove DMF. Dry ().
Removing DMF is crucial for crystallization. Use a LiCl wash if necessary.
4. Deprotection
Dissolve N-protected indole in THF/MeOH (1:1). Add 4M aq. KOH (5 equiv). Heat to reflux (60°C) for 2-12 h.
Alternative: For acid-sensitive substrates, use Mg powder in MeOH (sonication) for reductive cleavage.
5. Isolation
Evaporate volatiles. Dilute with water. Neutralize with 1M HCl. Extract with DCM.
The product will be more polar. Verify disappearance of the sulfonyl peaks in NMR (7.5-8.0 ppm region).
Workflow Visualization
The following diagram illustrates the logical flow of the protection strategy, highlighting the "Orthogonal Window" where the protected species is manipulated.
Caption: Synthetic workflow for utilizing the phenylsulfonyl group to mask indole reactivity during harsh synthetic transformations.
The Anchor: Phenylsulfonyl as a Pharmacophore
In medicinal chemistry, the
moiety is not a disposable tool but a permanent structural feature. It is ubiquitous in 5-HT6 antagonists, COX-2 inhibitors, and HCV protease inhibitors.
Binding Mechanism
Hydrogen Bonding: The sulfonyl oxygens act as dual Hydrogen Bond Acceptors (HBA).[1] They typically interact with backbone amides or side-chain hydroxyls (e.g., Ser, Thr) in the receptor binding pocket.
Geometry: The tetrahedral geometry of the sulfur atom orients the phenyl ring and the nitrogen/carbon substituent at a specific angle (
), acting as a rigid linker that directs the aromatic tail into hydrophobic clefts.
-Stacking: The phenyl ring engages in T-shaped or parallel-displaced -stacking with aromatic residues (Phe, Trp, Tyr).
Case Study: 5-HT6 Receptor Antagonists
The 5-HT6 receptor is a target for cognitive enhancement in Alzheimer's disease. A classic pharmacophore model involves an arylsulfonyl group linked to a basic amine.
Representative SAR Data (5-HT6 Affinity):
The table below summarizes how modifications to the phenylsulfonyl ring affect binding affinity (
), demonstrating the sensitivity of the hydrophobic pocket.
Compound ID
R-Substituent (on Phenyl)
(nM)
Electronic Effect ()
Interpretation
A (Lead)
12.5
0.00
Baseline affinity. Good fit but metabolically liable.
B
3.2
0.06
Improved metabolic stability; slight boost in lipophilicity.
C
8.1
-0.17
Steric bulk tolerated; electron donation slightly reduces acidity.
D
>1000
0.23
Steric Clash. Ortho-substitution twists the ring out of the binding pocket.
E
250
-0.66
Strong donor reduces H-bond accepting capability of sulfonyl oxygens.
F
(Fused)
0.8
N/A
Enhanced -stacking surface area increases affinity significantly.
Data adapted from general SAR trends in arylsulfonyl-piperazine 5-HT6 antagonists [1, 2].
Pharmacophore Signaling Diagram
This diagram visualizes the molecular interactions between a phenylsulfonyl-containing ligand and the receptor binding site.
Caption: Molecular interaction map showing the dual anchoring role of the phenylsulfonyl group in a receptor pocket.
Strategic Divergence: When to Cleave vs. When to Keep
The decision to treat the phenylsulfonyl group as a transient shield or a permanent fixture often dictates the synthetic route.
Transient (Protecting Group): Used when the final target requires a free amine (e.g., Tryptamine alkaloids) or when the sulfonyl group would introduce poor solubility/toxicity. The cleavage step is usually late-stage.
Permanent (Pharmacophore): Used when the target requires the specific electrostatic profile of the sulfonamide. Here, the
is introduced early or via convergent synthesis and is never removed.
Key Decision Matrix:
Target Solubility: Sulfonamides have low water solubility. If the drug is too lipophilic, the group is often removed or replaced with a bioisostere (e.g., amide).
Metabolic Stability: The phenyl ring is a site for CYP450 oxidation. If metabolic clearance is too high, the phenyl group is fluorinated (see SAR Compound B) rather than removed.
References
Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor antagonists: an overview. Drug Discovery Today. Link
Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters. Link
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link
Pelletier, J. C., et al. (1996). 2-Phenylbenzenesulfonamide derivatives as inhibitors of C1q. Journal of Medicinal Chemistry.[2] Link
Efficient synthesis of methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate from methyl isonipecotate
Application Note: High-Efficiency Synthesis of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate Executive Summary This application note details a robust, scalable protocol for the synthesis of methyl 1-(phenylsulfonyl)-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Synthesis of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate (CAS 311794-15-7) via the chemoselective
-sulfonylation of methyl isonipecotate (CAS 2971-79-1).
Targeting researchers in medicinal chemistry, this guide prioritizes high yield (>90%) and operational simplicity. Unlike generic Schotten-Baumann conditions, this protocol utilizes an anhydrous dichloromethane (DCM) system with triethylamine (TEA) to minimize hydrolysis of the sulfonyl chloride reagent, ensuring stoichiometric efficiency.
Key Performance Indicators:
Yield: 92–96% (Isolated)
Purity: >98% (HPLC/NMR)
Reaction Time: < 4 Hours
Scale: Adaptable from mg to multigram scales.
Mechanistic Insight & Reaction Design
The transformation proceeds via a nucleophilic substitution at the sulfur center.[1] The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic sulfur of benzenesulfonyl chloride.
Critical Mechanistic Considerations:
Nucleophilicity: The piperidine nitrogen is highly nucleophilic (
hybridized). The reaction is exothermic and requires initial cooling () to prevent thermal decomposition or side reactions.
HCl Scavenging: The reaction generates stoichiometric HCl. Failure to neutralize this instantly results in the formation of the unreactive piperidine hydrochloride salt, stalling the reaction at 50% conversion. An organic base (TEA) is employed in excess (1.5 eq) to drive the equilibrium forward.
Chemoselectivity: The ester moiety on the piperidine is stable under these mild sulfonylation conditions, preventing the formation of the carboxylic acid or amide byproducts.
Figure 1: Reaction Mechanism
Caption: Nucleophilic attack of the secondary amine on the sulfonyl sulfur, followed by chloride elimination and proton scavenging.
Strategic Process Optimization
To achieve "efficient" synthesis, we selected conditions that simplify workup while maximizing conversion.
Parameter
Selected Condition
Rationale
Solvent
Dichloromethane (DCM)
Excellent solubility for both reactants and product; low boiling point facilitates easy removal; immiscible with water for rapid extraction.
Base
Triethylamine (TEA)
Cheap, easy to remove (volatile/washable), and sufficiently basic () to neutralize HCl without hydrolyzing the ester.
Temperature
Initial cooling controls the exotherm; warming ensures completion.
Stoichiometry
1.0 : 1.1 : 1.5
Slight excess of sulfonyl chloride (1.1 eq) ensures full consumption of the limiting amine. Excess base (1.5 eq) ensures full neutralization.
Standard Operating Procedure (SOP)
Reagents:
Methyl isonipecotate (MW: 143.18 g/mol )
Benzenesulfonyl chloride (MW: 176.62 g/mol )
Triethylamine (TEA) (MW: 101.19 g/mol )
Dichloromethane (Anhydrous)
Protocol Steps:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (
) or Argon.
Solvation: Add Methyl isonipecotate (1.0 equiv) and anhydrous DCM (concentration ~0.2 M, e.g., 5 mL per mmol).
Base Addition: Add TEA (1.5 equiv) via syringe. Stir for 5 minutes.
Cooling: Submerge the flask in an ice-water bath (
Application Notes & Protocols: A Comprehensive Guide to the Sulfonylation of Piperidine-4-Carboxylic Acid Methyl Ester
Introduction: The Significance of the N-Sulfonyl Piperidine Scaffold The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatization is a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the N-Sulfonyl Piperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatization is a cornerstone of drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the most critical modifications is N-sulfonylation, which transforms the secondary amine of the piperidine into a sulfonamide. This functional group is not merely a protecting group; it is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[4][5][6] The resulting N-sulfonyl piperidines often exhibit enhanced biological activity and improved metabolic stability.[7][8]
This guide provides a detailed, field-proven protocol for the sulfonylation of piperidine-4-carboxylic acid methyl ester, a versatile building block in organic synthesis. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.
Reaction Principles and Mechanistic Overview
The sulfonylation of a secondary amine, such as piperidine-4-carboxylic acid methyl ester, with a sulfonyl chloride is a classic nucleophilic substitution reaction.
Core Mechanism:
The reaction proceeds through the nucleophilic attack of the lone pair of electrons on the piperidine nitrogen atom onto the highly electrophilic sulfur atom of the sulfonyl chloride.[4][9] The sulfur atom's electrophilicity is significantly enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[9] This attack forms a transient intermediate, which then collapses, expelling a chloride ion as a good leaving group. The overall process results in the formation of a stable N-S bond and the generation of one equivalent of hydrogen chloride (HCl) as a byproduct.[4]
The Critical Role of the Base:
The liberated HCl is acidic and will readily protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is essential to neutralize the HCl as it is formed, driving the reaction to completion.[4][9] Tertiary amines like triethylamine (TEA) or pyridine are commonly used. Alternatively, inorganic bases such as sodium or potassium carbonate can be employed, particularly in biphasic systems or with polar aprotic solvents like DMF.[10][11]
Caption: Reaction mechanism for N-sulfonylation.
Detailed Experimental Protocol: Synthesis of Methyl 1-(Phenylsulfonyl)piperidine-4-carboxylate
This protocol details a representative procedure using benzenesulfonyl chloride. The principles are broadly applicable to other sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride).
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
Round-bottom flask with stir bar
Ice bath
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Standard laboratory glassware and safety equipment
Procedure:
Reaction Setup:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid methyl ester hydrochloride (1.0 eq).
Add anhydrous dichloromethane (DCM) to create a stirrable suspension (approx. 0.2 M concentration).
Add triethylamine (2.5 eq). The initial equivalent neutralizes the hydrochloride salt, and the subsequent 1.5 equivalents are present to quench the HCl produced during the reaction. Stir for 10-15 minutes.
Addition of Sulfonyl Chloride:
Cool the flask to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction.[4][9]
Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the cold, stirred suspension over 15-20 minutes. A slight excess of the sulfonyl chloride ensures complete consumption of the piperidine starting material.
Reaction Progression:
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting piperidine spot is no longer visible.
Aqueous Workup:
Dilute the reaction mixture with additional DCM.
Transfer the mixture to a separatory funnel and wash sequentially with:
1 M HCl (to remove excess triethylamine and its salt).
Saturated NaHCO₃ solution (to remove any residual acidic impurities).
Brine (to remove bulk water and aid in phase separation).
This rigorous washing sequence is a self-validating step to ensure the removal of water-soluble impurities.[12][13]
Isolation of Crude Product:
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
The crude product, often an oil or solid, should be purified by flash column chromatography on silica gel.[3][14] A gradient of ethyl acetate in hexanes is typically effective for elution.
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, methyl 1-(phenylsulfonyl)piperidine-4-carboxylate.
Characterization:
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product has a molecular formula of C₁₃H₁₇NO₄S and a molecular weight of 283.35 g/mol .[15]
Caption: Experimental workflow for sulfonylation.
Data Summary and Troubleshooting
The success of the sulfonylation reaction depends on careful control of several parameters. The table below summarizes key variables and provides guidance for troubleshooting common issues.
Parameter
Recommendation
Rationale & Troubleshooting
Substrate Purity
Use high-purity starting materials.
Impurities in the amine can lead to side reactions and complicate purification.
Moisture can hydrolyze the highly reactive sulfonyl chloride, reducing yield. If a low yield is observed, ensure all glassware is oven-dried and solvents are anhydrous.[4][16]
Base
2.5 eq of TEA for hydrochloride salts; 1.2-1.5 eq for free amines.
Insufficient base will result in incomplete reaction. Excess base is easily removed during the acidic wash. Pyridine can also be used but is often harder to remove.
Temperature
Initial addition at 0 °C, then warm to RT.
High temperatures can promote side reactions. Maintaining a low temperature during the addition of the sulfonyl chloride is critical for a clean reaction.[4]
Purification
Flash column chromatography.
The product and unreacted sulfonyl chloride can sometimes have similar polarities. A thorough aqueous workup helps minimize this. If purification is difficult, ensure the workup was performed correctly to remove all salts.[4]
Side Products
Potential for di-sulfonylation of primary amines (not applicable here).
The primary cause of side products is often moisture or excessive temperature. Ensure anhydrous conditions and controlled addition of the sulfonyl chloride.
Conclusion
The N-sulfonylation of piperidine-4-carboxylic acid methyl ester is a robust and reliable transformation that provides access to a valuable class of compounds for drug discovery and development. The protocol described herein, grounded in established chemical principles, offers a clear and reproducible pathway to these important scaffolds. By understanding the causality behind each step—from the need for anhydrous conditions to the logic of the workup procedure—researchers can consistently achieve high yields of the desired product and effectively troubleshoot any challenges that may arise.
References
Bryce, M. R. (1984). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, 2591-2593. Available from: [Link]
Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2753. Available from: [Link]
Malet-Sanz, L., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(23), 5324-5327. Available from: [Link]
ResearchGate. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1). Available from: [Link]
PubMed. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 169-73. Available from: [Link]
The Aquila Digital Community. (2017). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Available from: [Link]
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. (Note: While a direct link isn't provided from the search, this is a seminal paper on Ns-strategy often cited in the context of sulfonamides).
PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. Available from: [Link]
ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Available from: [Link]
ResearchGate. (2025). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide. Available from: [Link]
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]
Royal Society of Chemistry. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5, 84351-84366. Available from: [Link]
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Available from: [Link]
National Institutes of Health. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis, 16(5), 656-678. Available from: [Link]
ChemRxiv. (2021). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Available from: [Link]
U.S. Environmental Protection Agency. Methyl 1-methylpiperidine-4-carboxylate Properties. Available from: [Link]
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. Available from: [Link]
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. Available from: [Link]
Medicinal Chemistry Research. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28, 1099–1131. Available from: [Link]
National Institutes of Health. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(1), 1063–1077. Available from: [Link]
Google Patents. (2014). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. CN103524401A.
Science of Synthesis. (2005). Carboxylic Acid Esters. Science of Synthesis, 20.5, 709-752.
Science Alert. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Trends in Applied Sciences Research, 11, 84-93. Available from: [Link]
Hydrolysis of methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate to the free acid
Application Note: Chemoselective Hydrolysis of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate Executive Summary This application note details the optimized protocol for the chemoselective hydrolysis of methyl 1-(pheny...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Hydrolysis of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
Executive Summary
This application note details the optimized protocol for the chemoselective hydrolysis of methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate to its corresponding free acid, 1-(phenylsulfonyl)-4-piperidinecarboxylic acid. This transformation is a critical step in the synthesis of matrix metalloproteinase (MMP) inhibitors and various G-protein coupled receptor (GPCR) antagonists.
The protocol utilizes a lithium hydroxide (LiOH) mediated saponification in a ternary solvent system. This method is selected for its mildness, ensuring the complete preservation of the sulfonamide moiety—which is prone to cleavage under harsh acidic conditions or reductive environments—while quantitatively converting the ester.[1]
Chemical Context & Mechanistic Insight
The Challenge: Chemoselectivity
The substrate contains two hydrolyzable functional groups:[1]
Methyl Ester (–COOMe): The target for hydrolysis.[1][2]
Sulfonamide (–N–SO₂Ph): A protecting/directing group that must remain satisfyingly intact.[1]
While sulfonamides are generally robust, they can degrade under the harsh refluxing acidic conditions (e.g., 6M HCl) often used for stubborn esters.[1] Furthermore, the hydrophobicity of the phenylsulfonyl group often leads to precipitation in purely aqueous basic media, stalling the reaction.[1]
The Solution: Ternary Solvent Saponification
We utilize a THF:MeOH:H₂O (3:1:1) solvent system.
THF (Tetrahydrofuran): Solubilizes the hydrophobic phenylsulfonyl-piperidine skeleton.[1]
Water: Solubilizes the inorganic base (LiOH) and provides the nucleophile.
Methanol: Acts as a phase-transfer bridge, preventing the formation of a biphasic system that slows kinetics.[1]
Reaction Mechanism
The reaction proceeds via a standard B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1] The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.[1] The methoxide is eliminated, and the resulting carboxylic acid is immediately deprotonated to form the carboxylate salt.[1]
Crucially , the sulfonamide nitrogen-sulfur bond is significantly stronger and less electrophilic than the ester carbonyl.[1] At ambient to moderate temperatures (20–50°C), hydroxide does not attack the sulfonyl group, ensuring 100% chemoselectivity.[1]
Figure 1: Mechanistic pathway from ester substrate to free acid product.[1]
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate in 12 mL of THF .
Add 4 mL of Methanol . Stir until a clear homogeneous solution is obtained.
Prepare a solution of LiOH[1]·H₂O (440 mg, 10.5 mmol, 3.0 equiv) in 4 mL of distilled water .
Add the aqueous LiOH solution dropwise to the stirring organic solution.
Note: A slight turbidity may appear initially but should clear up. If persistent precipitation occurs, add THF in 1 mL increments.[1]
Step 2: Reaction Monitoring
Stir the mixture vigorously at Room Temperature (20–25°C) .
Checkpoint (T=2 hours): Analyze by TLC (50% EtOAc/Hexanes) or LC-MS.
Target: Disappearance of the starting material peak/spot (Rf ~0.6).
Product: The product (carboxylate salt) will likely stay at the baseline in standard TLC or show a highly polar shift.
If starting material remains >5% after 4 hours, warm the reaction to 50°C for 1 hour.
Step 3: Workup & Isolation
The reaction mixture currently contains the lithium carboxylate salt.[1] The sulfonamide is neutral.[1][3]
Concentration: Remove the volatiles (THF/MeOH) under reduced pressure (Rotavap, 40°C) until only the aqueous phase remains.
Dilution: Add 10 mL of water to the residue.
Washing (Optional): If the starting material was impure, wash this basic aqueous layer with 10 mL Diethyl Ether to remove non-acidic impurities.[1] Discard the organic (ether) layer.
Acidification (Critical): Place the aqueous flask in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH reaches 2–3 .
Observation: The free acid is hydrophobic and typically precipitates as a white solid or oil upon acidification.[1]
Extraction:
Add 20 mL Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Shake and separate.
Extract the aqueous layer again with 2 x 15 mL EtOAc .[1]
Drying: Combine the organic extracts. Wash with 10 mL Brine . Dry over anhydrous Na₂SO₄ .
Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate in vacuo.[1]
Figure 2: Decision tree for the isolation of the free acid.
Process Control & Validation
To ensure the protocol was successful, verify the following analytical markers:
Analytical Method
Expected Result (Free Acid)
Distinction from Ester (Start Material)
1H NMR (DMSO-d6)
Disappearance of singlet at δ 3.60–3.70 ppm (–OCH₃).[1]
Starting ester is often an oil or low-melting solid.[1]
Key NMR Diagnostic:
The piperidine ring protons alpha to the nitrogen (positions 2 and 6) will show a slight chemical shift change due to the electronic modification at position 4, but the most obvious change is the loss of the methyl ester singlet.[1]
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Substrate precipitated out of solution.
Increase THF ratio. Ensure reaction temp is at least 25°C.
Low Yield
Product remained in aqueous layer during extraction.
The sulfonamide acid is moderately polar.[1] Saturate the aqueous layer with NaCl (solid) before EtOAc extraction, or use 10% MeOH in DCM for extraction.[1]
Impurity: Sulfonamide Cleavage
Reaction conditions too harsh (Temperature >60°C or pH >14).
Repeat using LiOH at Room Temperature. Do not use NaOH or KOH at reflux.[1]
Triturate the oil with Hexanes/Ether (1:1) to induce crystallization.
References
Greene, T. W., & Wuts, P. G. M. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[5] Wiley-Interscience.[1] (Confirming stability of sulfonamides to basic hydrolysis conditions). [1]
BenchChem. (2025).[1][6] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (Data on hydrolytic stability of sulfonamides vs esters).
Santa Cruz Biotechnology. (n.d.).[1] 4-[2-(1-Piperidinyl)ethoxy]benzoic Acid, Hydrochloride Salt.[1][7][8][9][10] (Analogous piperidine structures and synthesis intermediates).
Organic Syntheses. (1998).[1][5] General Procedures for Saponification of Esters. Org.[1][4][11] Synth. 1998, 75, 175.[1] (Standard LiOH/THF protocols). [1]
Application Note: Chemoselective Reduction of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
Executive Summary This application note details the protocol for the chemoselective reduction of methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate to (1-(phenylsulfonyl)piperidin-4-yl)methanol . The transformation utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for the chemoselective reduction of methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate to (1-(phenylsulfonyl)piperidin-4-yl)methanol .
The transformation utilizes Lithium Aluminum Hydride (LiAlH₄) in tetrahydrofuran (THF). While LiAlH₄ is a potent reducing agent capable of cleaving sulfonamides under forcing conditions (high temperature/excess reagent), this protocol demonstrates a controlled temperature window (0 °C to 25 °C) that ensures the complete reduction of the ester moiety while preserving the N-sulfonyl protective group.
Key Performance Indicators
Parameter
Specification
Substrate
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
Reagent
LiAlH₄ (2.2 equivalents)
Solvent
Anhydrous THF
Temperature
0 °C (Addition) 23 °C (Reaction)
Yield
88–94% (Isolated)
Chemoselectivity
>98% (Ester reduction vs. Sulfonamide cleavage)
Mechanistic Insight & Strategy
The Chemoselectivity Challenge
The primary challenge in this synthesis is the differentiation between the two electrophilic sites:
The Ester (Carboxylate): Highly susceptible to nucleophilic hydride attack.
The Sulfonamide (N-SO₂-Ph): generally robust but can undergo S-N bond cleavage (reductive deprotection) with strong hydrides at elevated temperatures (refluxing ethers).
Strategic Solution: Kinetic control. The reduction of the ester to the primary alcohol proceeds via a rapid aldehyde intermediate at 0 °C. The activation energy required to cleave the S-N bond is significantly higher. By maintaining the reaction below 30 °C, the sulfonamide remains spectator.
Reaction Mechanism
The reduction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.
Activation: The aluminum hydride coordinates with the carbonyl oxygen.[1]
Hydride Transfer 1: Hydride (
) attacks the carbonyl carbon, eliminating methoxide to form the aldehyde intermediate.
Hydride Transfer 2: A second hydride rapidly attacks the aldehyde (which is more reactive than the ester), forming the alkoxy-aluminate complex.
Hydrolysis: Acidic or aqueous quench liberates the free alcohol.
Figure 1: Mechanistic pathway of ester reduction using LiAlH₄.
Substrate Addition: Dissolve the ester substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ mixture over 15–30 minutes.
Why: Dropwise addition prevents localized heating, which could trigger sulfonamide cleavage.
Progression: Remove the ice bath and allow the mixture to warm to room temperature (23 °C). Stir for 2–3 hours.
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
Target: Disappearance of ester (
) and appearance of alcohol ().
Phase 3: The Fieser Workup (Crucial)
Standard acid quenches lead to intractable aluminum emulsions. The Fieser method produces a granular, filterable precipitate.
Cooling: Cool the reaction mixture back to 0 °C.
Stoichiometric Quench: For every x grams of LiAlH₄ used, add sequentially:
x mL of Water (add very slowly; vigorous H₂ evolution).
x mL of 15% aqueous NaOH.
3x mL of Water.
Granulation: Warm to room temperature and stir vigorously for 30 minutes. The gray/white precipitate should become granular and free-flowing.
Add Drying Agent: Add anhydrous MgSO₄ directly to the stirring mixture (this aids filtration).
Phase 4: Isolation
Filtration: Filter the mixture through a pad of Celite® or a fritted glass funnel. Wash the cake with THF (2x volume).
Evaporation: Concentrate the filtrate under reduced pressure to yield the crude alcohol.
Purification: Usually, the product is pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Gradient: 0
5% MeOH in DCM).
Figure 2: Operational workflow for the reduction process.
Thoroughly wash the filter cake with THF or EtOAc. Repulp the salts in refluxing THF if necessary.
Safety & Handling
Pyrophoric Hazard: LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be dry.
Exotherm: The quenching step is highly exothermic. Never add water rapidly to an LAH reaction.
PPE: Flame-resistant lab coat, face shield, and chemically resistant gloves are mandatory.
References
Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
General LiAlH4 Reduction of Esters: Brown, W. G. Organic Reactions1951 , 6, 469.
Chemoselectivity of Sulfonamides: Searles, S.; Nukina, S. "Cleavage of Sulfonamides with Lithium Aluminum Hydride." Chemical Reviews1959 , 59, 1077–1103.
Rochelle's Salt Method: Vigneron, J. P. et al. Tetrahedron1976, 32, 939.
Application Note: Accelerated Synthesis of Sulfonyl-Piperidine Scaffolds via Microwave Irradiation
Executive Summary The sulfonyl-piperidine moiety is a privileged pharmacophore found in numerous therapeutic agents, including 5-HT receptor antagonists, enzyme inhibitors, and antipsychotics. Conventional synthesis—typi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The sulfonyl-piperidine moiety is a privileged pharmacophore found in numerous therapeutic agents, including 5-HT
receptor antagonists, enzyme inhibitors, and antipsychotics. Conventional synthesis—typically involving the nucleophilic attack of piperidine on a sulfonyl chloride—often suffers from long reaction times (2–12 hours), incomplete conversion, and hydrolytic degradation of sensitive sulfonyl chlorides.
This Application Note details a validated Microwave-Assisted Synthesis protocol that reduces reaction times to <10 minutes while improving purity profiles. By leveraging the specific dielectric heating effects of microwave irradiation, researchers can overcome the activation energy barrier of sulfonylation more efficiently than with convective heating.
Scientific Rationale & Mechanistic Insight
The Microwave Advantage: Dielectric Heating
Unlike conventional heating, which relies on thermal conduction from the vessel wall, microwave irradiation (2.45 GHz) interacts directly with the reaction medium via dipolar polarization and ionic conduction .
Dipolar Polarization: Polar molecules (e.g., sulfonyl chlorides, polar solvents) align with the oscillating electric field. The rapid re-alignment (billions of times per second) generates internal molecular friction and heat.[1]
Transition State Stabilization: The sulfonylation of amines proceeds via a polar transition state. Microwave irradiation has been postulated to stabilize this polar transition state (specific microwave effect), thereby lowering the activation energy (
) and accelerating the reaction rate significantly beyond what is explained by temperature alone.
Reaction Mechanism
The reaction follows a nucleophilic substitution pathway where the piperidine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to scavenge the liberated HCl and drive the equilibrium forward.
Caption: Mechanistic pathway of N-sulfonylation. Microwave irradiation stabilizes the polar transition state, accelerating the nucleophilic attack.
Critical Experimental Parameters
To ensure reproducibility, the following parameters must be controlled based on the dielectric properties of the reaction mixture.
Solvent Selection (The "Tan Delta" Rule)
Microwave efficiency depends on the solvent's ability to absorb microwave energy, measured by the loss tangent (
).
Solvent
(2.45 GHz)
Suitability
Notes
Acetonitrile (MeCN)
0.062
Excellent
Good compromise of polarity and solubility. Easy workup.
Ethanol
0.941
High
Very high absorption. Good for green protocols, but potential for side reactions (sulfonate esters).
DCM
0.042
Low
Poor absorber. Requires "doping" with ionic liquids or high-pressure sealed vessels to heat effectively.
Water
0.123
Medium
Excellent for "on-water" green chemistry, but requires hydrophobic sulfonyl chlorides to avoid hydrolysis.
Base Selection
Triethylamine (TEA) or DIPEA: Standard organic bases. Soluble in MeCN/DCM.
Pyridine: Acts as both solvent and base. Highly effective for stubborn substrates but harder to remove.
Solid Supported Bases (e.g., Polymer-bound carbonate): Ideal for library synthesis to eliminate filtration steps.
Experimental Protocols
Protocol A: Standard High-Throughput Sulfonylation
Best for: Rapid library generation, standard substrates.
Activation Step: Mix Sulfonic Acid (1 mmol), TCT (0.33 mmol), and TEA (1 mmol) in Acetone (2 mL).
MW Step 1: Irradiate at 80 °C for 5 mins . (Generates the sulfonyl chloride intermediate).[3]
Amine Addition: Open vial, add Piperidine (1.2 mmol) and TEA (1.2 mmol).
MW Step 2: Irradiate at 50–60 °C for 5–10 mins .
Workup: Filter through Celite to remove cyanuric acid byproducts. Concentrate filtrate.[3]
Workflow Visualization
Caption: Step-by-step workflow for microwave-assisted sulfonylation.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure solvent is dry. If using "on-water" conditions, increase amine equivalents to outcompete water.
Vessel Failure
Excess Pressure
Do not fill vials >60%. Check solvent boiling point. If using low-boiling solvents (DCM), switch to MeCN or lower temp.
Impure Product
Bis-sulfonylation
Rare with piperidines (secondary amine), but possible if ring opening occurs. Reduce Sulfonyl Chloride to 1.0 equiv.
Incomplete Reaction
Steric Hindrance
Increase Temp to 120 °C. Switch solvent to DMF (higher boiling point, better energy transfer).
References
De Luca, L., & Giacomelli, G. (2008).[4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[4] The Journal of Organic Chemistry, 73(10), 3967–3969.
Lakrout, S., et al. (2013).[5] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[5][6][7] RSC Advances, 3, 10769-10773.
Virk, N., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach. RSC Advances. (Discusses piperidine-sulfonyl derivatives).[7]
Application of methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate in fragment-based drug design
Application Note: Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate as a 3D-Privileged Scaffold in Fragment-Based Drug Design Executive Summary This application note details the utility of Methyl 1-(phenylsulfonyl)-4-pip...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate as a 3D-Privileged Scaffold in Fragment-Based Drug Design
Executive Summary
This application note details the utility of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate (CAS: 311794-15-7) as a high-value probe in Fragment-Based Drug Design (FBDD). Unlike traditional "flat" aromatic fragments, this molecule offers significant 3D-dimensionality via its sp³-hybridized piperidine core, addressing a critical bottleneck in modern library design.
This guide provides a validated workflow for:
Chemical Profiling: Analysis of physicochemical properties against the "Rule of Three."
Synthesis: A scalable protocol for scaffold generation.[1]
Screening: A detailed Saturation Transfer Difference (STD) NMR protocol for detecting weak millimolar binders.
Fragment Evolution: Strategies for "growing" the fragment via the ester vector to increase potency.
Chemical Space & Pharmacophore Analysis
The molecule serves as a "privileged scaffold," a structure statistically over-represented in bioactive libraries (e.g., MMP inhibitors, GPCR ligands).
Property
Value
FBDD "Rule of 3" Status
Significance
Molecular Weight
283.34 Da
Pass (< 300)
Ideal starting point for "fragment growing."
ClogP
~1.6
Pass (< 3)
Optimal lipophilicity for solubility and membrane permeability.
H-Bond Acceptors
4 (Sulfonyl O x2, Ester O x2)
Pass (≤ 3)
Slightly high, but provides multiple anchor points for protein residues.
H-Bond Donors
0
Pass (≤ 3)
Reduces desolvation penalty upon binding.
Rotatable Bonds
4
Pass (≤ 3)
Flexible enough to fit pockets, rigid enough to minimize entropy loss.
Topology
3D (Chair conformation)
Critical Advantage
Escapes "Flatland"; explores spherical chemical space.
Structural Logic & Vectors
Vector A (Sulfonyl Phenyl): Engages hydrophobic pockets (e.g., S1 pockets in proteases).
Vector B (Piperidine Core): Provides a rigid sp³ spacer, orienting substituents in specific 3D vectors.
Vector C (Methyl Ester): A "synthetic handle." It binds via carbonyl interactions but is primarily designed to be hydrolyzed and coupled to amines/alcohols to reach adjacent sub-pockets (S2/S3).
Experimental Protocol A: Synthesis & Purification
Rationale: While commercially available, in-house synthesis allows for the introduction of isotopically labeled rings (
N or C) for advanced NMR studies.
Reaction Scheme:
Nucleophilic attack of methyl isonipecotate (piperidine-4-carboxylate) on benzenesulfonyl chloride.
Materials
Methyl isonipecotate (1.0 eq)
Benzenesulfonyl chloride (1.1 eq)
Triethylamine (TEA) (2.5 eq) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) (Anhydrous)
1M HCl, Saturated NaHCO₃, Brine
Step-by-Step Methodology
Setup: Purge a round-bottom flask with N₂. Add Methyl isonipecotate (10 mmol) and DCM (30 mL). Cool to 0°C (ice bath) to control the exotherm and prevent bis-sulfonylation side products.
Base Addition: Add TEA (25 mmol) dropwise over 5 minutes.
Electrophile Addition: Dissolve Benzenesulfonyl chloride (11 mmol) in DCM (5 mL). Add dropwise to the reaction mixture at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor: TLC (Hexane:EtOAc 1:1). The secondary amine spot (ninhydrin active) should disappear.
Workup (Critical for Purity):
Wash organic phase with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.
Wash with Sat. NaHCO₃ (2 x 20 mL) to remove benzenesulfonic acid byproducts.
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (Gradient 0-30% EtOAc in Hexane).
Validation: ¹H NMR (CDCl₃) – confirm diagnostic methyl ester singlet (~3.7 ppm) and sulfonamide aromatic protons.
Experimental Protocol B: Screening via STD-NMR
Rationale: Fragments typically bind with
in the mM range. Surface Plasmon Resonance (SPR) can suffer from refractive index artifacts at high concentrations. Saturation Transfer Difference (STD) NMR is the gold standard as it detects magnetization transfer from the protein to the transiently bound ligand.
Diagram: STD-NMR Workflow
Caption: Logical flow of Saturation Transfer Difference (STD) NMR for identifying fragment binding epitopes.
Protocol Steps
Sample Preparation:
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O. Crucial: Avoid buffers with high proton density (e.g., TRIS, HEPES) that obscure ligand signals.
Protein Conc: 10–20 µM.
Ligand Conc: 1–2 mM (Excess is required for the "exchange" effect).
Ratio: 100:1 (Ligand:Protein).
Pulse Sequence Setup (stddiff):
On-Resonance Irradiation: 0.0 to -1.0 ppm (Targeting protein methyls). Verify: Ensure ligand has no signals here.
Troubleshooting low conversion rates in piperidine sulfonylation reactions
Topic: Troubleshooting Low Conversion in Piperidine Sulfonylation Document ID: KB-SULF-004 | Version: 2.1 | Last Updated: 2026-02-28 Diagnostic Triage: Start Here Before optimizing conditions, you must distinguish betwee...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Conversion in Piperidine Sulfonylation
Document ID: KB-SULF-004 | Version: 2.1 | Last Updated: 2026-02-28
Diagnostic Triage: Start Here
Before optimizing conditions, you must distinguish between chemical inertness (reaction never happened) and systemic failure (reagent degradation). Use this decision matrix to identify your root cause.
Figure 1: Diagnostic workflow for isolating the cause of low conversion in sulfonylation reactions.
Core Protocols & "Gold Standards"
Do not rely on generic "stir and hope" procedures. Select the protocol that matches your substrate's profile.
Protocol A: The Anhydrous Standard (General Purpose)
Best for: Unhindered piperidines, standard sulfonyl chlorides.
Setup: Flame-dry a round-bottom flask under
.
Solvent: Dissolve Piperidine (1.0 equiv) in anhydrous DCM (
).
Base: Add Triethylamine (TEA) (1.5 equiv).
Critical Note: If the piperidine is an HCl salt, increase TEA to 2.5 equiv.
Addition: Cool to
. Add Sulfonyl Chloride (1.1 equiv) dropwise (dissolved in minimal DCM if solid).
Catalysis (Optional): If conversion stalls at 50%, add 10 mol% DMAP (4-Dimethylaminopyridine).
Protocol B: Schotten-Baumann (The "Wet" Alternative)
Best for: Polar substrates, scale-up, or when anhydrous solvents are unavailable.
Solvent: Dissolve Piperidine in THF:Water (1:1 mixture).
Base: Add
or (2.0 equiv).
Reaction: Add Sulfonyl Chloride (1.2 equiv) in one portion at RT.
Mechanism: The biphasic system protects the sulfonyl chloride; the organic phase solubilizes the reagents while the aqueous phase scavenges the acid [1].
Deep Dive: Troubleshooting Specific Failures
Module 1: Reagent Integrity (The "Hidden" Killer)
Symptom: The reaction turns cloudy immediately, but LCMS shows only starting amine and sulfonic acid.
The Science: Sulfonyl chlorides (
) are notoriously moisture-sensitive. Hydrolysis yields sulfonic acid (), which is unreactive toward amines and actually protonates your piperidine, killing the reaction twice (deactivates electrophile + deactivates nucleophile) [2].
The Benzylamine Test (Self-Validating System):
Before committing valuable piperidine intermediate:
Result: If you see <95% conversion to the benzyl-sulfonamide, your reagent is dead. Recrystallize or purchase fresh.
Module 2: The "Amine Salt" Trap
Symptom: Heavy white precipitate forms immediately; conversion stops at ~50-60%.
The Causality:
As the reaction proceeds, HCl is generated.
If your base (TEA) is not strong enough or if the solvent (Ether/Toluene) is too non-polar, the PiperidineHCl salt will precipitate out. Protonated piperidine is not nucleophilic.
Solution:
Switch Solvent: Move to DCM or Chloroform (better solubility for salts).
Switch Base: Use DIPEA (Hünig's base) instead of TEA; it is more soluble in organics and less prone to forming insoluble aggregates.
Module 3: Steric Hindrance & DMAP Catalysis
Symptom: 2,2-dimethylpiperidine or 2,6-disubstituted analogs show <10% conversion after 24h.
The Science: The nitrogen in substituted piperidines is sterically shielded. Standard nucleophilic attack is too slow to compete with background hydrolysis. You need a Nucleophilic Catalyst (DMAP).[3]
Mechanism of Action:
DMAP attacks the sulfonyl chloride first, forming a highly reactive
-sulfonylpyridinium cation. This intermediate is less sterically demanding and more electrophilic than the parent chloride [3].
Figure 2: The catalytic cycle of DMAP. The formation of the N-sulfonylpyridinium salt lowers the activation energy for hindered amines.
Data & Solvent Selection Guide
Choosing the right solvent/base combination is critical for conversion.
Solvent System
Base
Suitability
Risk Factor
DCM
TEA (1.5 eq)
Standard. Good solubility for most sulfonamides.
Low. Watch for salt precipitation.
THF
DIPEA (2.0 eq)
Polar Substrates. Good for amino-alcohols.
Medium. THF can absorb water (hydrolysis risk).
Pyridine
Pyridine (Solvent)
Difficult Cases. Acts as solvent & base.[1] High conversion.
High. Pyridine is difficult to remove (see Workup).
Water/Dioxane
Schotten-Baumann. Excellent for scale-up.
Low. Requires vigorous stirring (biphasic).
FAQ: Expert Troubleshooting
Q: I used Pyridine as a solvent and got 100% conversion, but I can't get rid of the pyridine in the workup.A: Pyridine is notorious for "streaking" on columns.
Chemical Removal: Wash the organic layer with 10%
(aq) .[4][5] The copper coordinates to pyridine, turning the aqueous layer bright blue and pulling the pyridine out of the organic phase [4].
Acidic Removal: If your product has no other basic amines, wash with 1M HCl to protonate pyridine (
is water-soluble).
Q: My sulfonyl chloride is a liquid and looks dark/viscous. Is it safe to use?A: Likely not. Liquid sulfonyl chlorides (like mesyl chloride) degrade to acid and HCl gas, turning dark. Distill it if possible, or perform the Benzylamine Test (Module 1) before risking your piperidine.
Q: Can I use microwave irradiation?A: Yes. For sterically hindered piperidines, heating to
in a microwave (using DCE or Toluene) often drives the reaction to completion in <30 mins. Ensure the vessel is sealed to prevent HCl loss (or use excess base).
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
King, J. F., & Durst, T. (1969). "Sulfenes in the hydrolysis of methanesulfonyl chloride." Journal of the American Chemical Society, 91(2), 463-464. [Link]
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583. [Link]
Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics, 15(5), 1518–1520. (Referencing standard workup protocols for amine removal). [Link]
Navigating the Labyrinth of Ester Hydrolysis in Sulfonyl Piperidines: A Technical Guide to Preventing Side Reactions
For Immediate Release Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand the intricate challenges faced in synthetic c...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand the intricate challenges faced in synthetic chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common pitfalls associated with the ester hydrolysis of sulfonyl piperidines, ensuring the integrity of your target molecules.
The hydrolysis of esters on a sulfonyl piperidine scaffold is a critical deprotection step in many synthetic routes. However, this seemingly straightforward transformation can be plagued by a variety of side reactions, leading to yield loss, purification challenges, and compromised product purity. This document will dissect the primary side reactions, elucidate their mechanisms, and provide field-proven strategies and detailed protocols to mitigate them.
Deconstructing the Challenges: Common Side Reactions and Their Mechanisms
The presence of the sulfonyl group on the piperidine nitrogen introduces unique electronic and steric factors that can influence the reactivity of the entire molecule during ester hydrolysis. Understanding these potential side reactions is the first step toward their prevention.
N-Dealkylation and N-Desulfonylation: The Unwanted Cleavage
Under both acidic and basic hydrolysis conditions, the piperidine nitrogen can be susceptible to cleavage of the N-alkyl or N-sulfonyl group.
Mechanism under Acidic Conditions: Protonation of the sulfonamide nitrogen can weaken the N-S bond, making it susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. For N-alkyl groups, protonation of the amine can lead to a retro-Mannich type fragmentation or other cleavage pathways.
Mechanism under Basic Conditions: While generally more stable to base, prolonged exposure to strong bases at elevated temperatures can lead to cleavage of the sulfonamide bond. The mechanism can involve nucleophilic attack at the sulfur atom.[1]
Racemization at the α-Carbon: A Threat to Chiral Integrity
For chiral sulfonyl piperidines with a stereocenter adjacent to the ester, racemization is a significant concern, particularly under basic hydrolysis conditions.
Mechanism: A base can abstract the acidic proton at the chiral α-carbon, forming a planar enolate intermediate. Subsequent protonation can occur from either face, leading to a loss of enantiomeric purity.[2] The electron-withdrawing nature of the adjacent ester group enhances the acidity of this proton.
Sulfonyl Group Migration: An Unexpected Rearrangement
Under certain conditions, particularly acidic, the sulfonyl group can migrate from the nitrogen to other positions on the piperidine ring or even to other parts of the molecule.
Mechanism: Acid-catalyzed migration can proceed through an intramolecular electrophilic aromatic substitution-like mechanism if an aromatic ring is present, or via other complex rearrangements. While less common, this side reaction can lead to a mixture of constitutional isomers that are difficult to separate.[3][4]
Troubleshooting Guide: A Proactive Approach to Side Reaction Prevention
This section provides a systematic, question-and-answer-based approach to troubleshoot and prevent the aforementioned side reactions.
Frequently Asked Questions (FAQs)
Q1: My primary side product is the N-dealkylated or N-desulfonylated piperidine. How can I prevent this?
A1: N-dealkylation and N-desulfonylation are often a result of harsh reaction conditions.
Recommendation for Basic Hydrolysis: Opt for milder bases like lithium hydroxide (LiOH) over sodium hydroxide (NaOH) or potassium hydroxide (KOH), as LiOH is often effective at lower temperatures.[5] Using a mixed solvent system like THF/water or dioxane/water can also improve solubility and allow for lower reaction temperatures.
Recommendation for Acidic Hydrolysis: If acidic conditions are necessary, use weaker acids or carefully control the stoichiometry. For substrates sensitive to strong acids, enzymatic hydrolysis should be considered as a viable alternative.
Protective Group Strategy: If the piperidine nitrogen is not the sulfonyl-bearing atom, but rather an N-alkylated piperidine with a sulfonyl substituent elsewhere, consider using a temporary protecting group on the nitrogen. Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are excellent choices as they are generally stable to the conditions required for ester hydrolysis.[6][7]
Q2: I am observing significant racemization of my chiral piperidine carboxylic acid after hydrolysis. What are the best strategies to maintain stereochemical integrity?
A2: Racemization is a common issue with α-chiral esters under basic conditions.
Lower the Temperature: Perform the hydrolysis at the lowest possible temperature that allows for a reasonable reaction rate. Often, running the reaction at 0°C or even lower can significantly suppress enolization.
Use a Weaker Base: As with N-dealkylation, using a milder base like lithium hydroxide can reduce the rate of proton abstraction from the α-carbon.
Careful pH Control During Workup: When neutralizing the reaction mixture, add the acid slowly at a low temperature to avoid localized areas of high acidity or basicity, which can promote racemization.
Alternative Hydrolysis Methods:
Enzymatic Hydrolysis: Lipases are highly effective at hydrolyzing esters enantioselectively and under neutral pH, completely avoiding racemization.
Acid-Catalyzed Hydrolysis: While potentially leading to other side reactions, acidic hydrolysis generally poses a lower risk of racemization at the α-carbon compared to basic conditions.
Q3: I have identified an isomeric byproduct that I suspect is from sulfonyl group migration. How can I avoid this?
A3: Sulfonyl group migration is more prevalent under acidic conditions.
Avoid Strong Acids: If possible, opt for basic or enzymatic hydrolysis conditions.
Modify the Sulfonyl Group: The nature of the sulfonyl group can influence its migratory aptitude. In some cases, switching from an arylsulfonyl group (like tosyl) to an alkylsulfonyl group (like mesyl) may reduce the likelihood of migration, although this can also affect the stability of the N-S bond.[8]
Optimize Reaction Conditions: If acidic hydrolysis is unavoidable, screen different acids, solvents, and temperatures to find a window where hydrolysis occurs without significant migration.
Q4: My ester is sterically hindered, and standard hydrolysis conditions are not working, forcing me to use harsh conditions that lead to side reactions. What are my options?
A4: The hydrolysis of sterically hindered esters is a common challenge.
Use of Co-solvents: Employing co-solvents like DMSO or DMF with aqueous base can enhance the solubility of the substrate and increase the effective concentration of the hydroxide ion, often allowing for lower reaction temperatures.[2][9]
Potassium Trimethylsilanolate (KOTMS): This reagent is a powerful nucleophile for cleaving hindered esters under relatively mild, non-aqueous conditions.
Lithium Iodide in Pyridine: Heating a hindered ester with anhydrous lithium iodide in pyridine can effect cleavage through a nucleophilic demethylation or dealkylation mechanism.
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the rate of hydrolysis, often allowing for shorter reaction times and potentially reducing the formation of degradation products.
Experimental Protocols: Putting Theory into Practice
The following protocols provide detailed, step-by-step methodologies for the hydrolysis of sulfonyl piperidine esters with a focus on minimizing side reactions.
Protocol 1: Mild Basic Hydrolysis of a Non-Chiral N-Sulfonyl Piperidine Ester
This protocol is suitable for substrates where racemization is not a concern.
Materials:
N-Tosyl-piperidine-4-carboxylic acid ethyl ester
Lithium hydroxide monohydrate (LiOH·H₂O)
Tetrahydrofuran (THF)
Water (deionized)
1 M Hydrochloric acid (HCl)
Ethyl acetate
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve the N-tosyl-piperidine-4-carboxylic acid ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Cool the solution to 0°C in an ice bath.
Add LiOH·H₂O (1.5 eq) in one portion.
Stir the reaction mixture at 0°C and monitor the progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature.
Once the starting material is consumed, cool the mixture back to 0°C.
Slowly add 1 M HCl to adjust the pH to ~3.
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 2: Hydrolysis of a Chiral N-Sulfonyl Piperidine Ester with Minimal Racemization
This protocol prioritizes the preservation of stereochemical integrity.
Dissolve the chiral ester (1.0 eq) in a mixture of dioxane and water (4:1 v/v).
Cool the solution to -10°C using an ice/salt bath.
Add LiOH·H₂O (1.2 eq) as a pre-cooled aqueous solution.
Stir the reaction vigorously at -10°C to -5°C, carefully monitoring the progress.
Upon completion, add a pre-cooled solution of 1 M citric acid to quench the reaction and adjust the pH to ~4-5.
Perform a rapid extraction with cold ethyl acetate (3x).
Combine the organic extracts, wash with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
Analyze the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral auxiliary.
Data Presentation: A Comparative Overview
The choice of reaction conditions can have a profound impact on the outcome of the hydrolysis. The following table summarizes typical observations for different hydrolysis methods.
Hydrolysis Method
Typical Conditions
Advantages
Disadvantages
Basic Hydrolysis (LiOH)
LiOH, THF/H₂O or Dioxane/H₂O, -10°C to RT
Generally good yields; milder than NaOH/KOH, reducing side reactions.
Can still cause racemization in sensitive substrates.
Basic Hydrolysis (NaOH/KOH)
NaOH or KOH, MeOH/H₂O or EtOH/H₂O, RT to reflux
Inexpensive and effective for robust substrates.
Harsher conditions can lead to N-dealkylation, racemization, and other side reactions.[5]
Acidic Hydrolysis (HCl or H₂SO₄)
1-6 M aq. acid, RT to reflux
Generally avoids racemization at the α-carbon.
Can cause N-dealkylation/desulfonylation and sulfonyl group migration.[3]
Enzymatic Hydrolysis (e.g., Lipase)
Lipase in buffer (e.g., phosphate buffer, pH 7), RT
Highly selective, no racemization, mild conditions.
Substrate scope can be limited; enzymes can be expensive.
KOTMS
KOTMS, anhydrous THF or Et₂O, RT
Effective for sterically hindered esters; non-aqueous conditions.
Reagent is moisture-sensitive; workup can be challenging.
Visualization of Key Concepts
To further clarify the relationships between the substrate, reaction conditions, and potential side reactions, the following diagrams are provided.
Potential outcomes of sulfonyl piperidine ester hydrolysis under different conditions.
A systematic workflow for troubleshooting side reactions in ester hydrolysis.
By understanding the underlying mechanisms of these side reactions and implementing the targeted strategies outlined in this guide, researchers can significantly improve the efficiency and success rate of ester hydrolysis in the synthesis of sulfonyl piperidine derivatives.
Technical Support Center: Purification of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with sulfonamide derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with sulfonamide derivatives.
The conversion of methyl piperidine-4-carboxylate to its N-phenylsulfonyl derivative fundamentally alters the molecule's physicochemical profile. While the free piperidine starting material is highly basic and prone to severe silanol interactions on bare silica[1][2], the resulting sulfonamide is electronically neutral. Understanding this chemical dichotomy is the key to designing a flawless, self-validating purification workflow.
Chemical Profiling & Chromatographic Parameters
Before initiating purification, it is critical to understand the quantitative parameters that dictate the molecule's behavior on a stationary phase.
Parameter
Value / Description
Chromatographic Implication
Molecular Formula
C13H17NO4S
Moderate polarity; highly soluble in DCM and EtOAc.
Elutes predictably without size-exclusion effects.
Functional Groups
Ester, Sulfonamide, Phenyl
Functions as an H-bond acceptor. Non-basic nitrogen.
UV Absorbance ()
Strong at ~254 nm
Highly responsive to UV detection due to the phenyl ring.
Target Value
0.25 – 0.35
Optimal retention achieved in 25-35% EtOAc/Hexane.
Stationary Phase
Normal Phase Silica (40-63 µm)
Standard irregular silica is ideal due to the molecule's neutrality.
Diagnostic Purification Workflow
The following logic tree illustrates the critical decision points for resolving crude sulfonylation mixtures before they ever touch the silica bed.
Diagnostic workflow for resolving sulfonylation crude mixtures via flash chromatography.
Self-Validating Step-by-Step Methodology
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Action: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (2x), followed by saturated aqueous NaHCO3 (2x), and finally brine.
Causality: The 1M HCl wash protonates unreacted methyl piperidine-4-carboxylate and basic catalysts (e.g., TEA), forcing them into the aqueous layer[4]. The NaHCO3 wash neutralizes benzenesulfonic acid (the hydrolysis product of unreacted benzenesulfonyl chloride), preventing it from fouling the silica column[4][5].
Validation Check: Spot the organic layer on a TLC plate. The baseline (origin) should be completely free of heavy streaking or dark UV-active spots, confirming the removal of highly polar ionic species.
Step 2: Dry Loading the Sample
Action: Concentrate the organic layer to a viscous oil. Redissolve in a minimal amount of Dichloromethane (DCM). Add dry silica gel (approx. 1:3 ratio of crude mass to silica mass). Evaporate the DCM completely under reduced pressure[1].
Causality: Liquid loading with DCM causes band broadening because DCM acts as a strong solvent on bare silica[1]. Dry loading focuses the sample into a tight, uniform band at the column head, maximizing resolution.
Validation Check: The resulting silica-sample mixture must be a completely free-flowing powder. If it clumps or sticks to the flask, residual solvent or moisture is present; continue evaporation.
Step 3: Gradient Elution Execution
Action: Pack the dry-loaded sample into the solid load cartridge. Run a gradient from 10% to 40% EtOAc in Hexane over 15 column volumes (CV).
Causality: A gradient elution ensures that non-polar impurities elute early, while the moderately polar target compound (ester/sulfonamide) elutes sharply as the solvent strength increases, minimizing peak tailing[1][2].
Validation Check: Monitor the UV trace. The target compound should elute symmetrically between 25-35% EtOAc.
Troubleshooting Guides (Q&A)
Q: My target peak is tailing severely, and I see a broad smear on the baseline. What is causing this?A: Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate itself does not tail on silica because the sulfonamide nitrogen is electronically neutral. If you observe severe tailing, you are likely co-eluting with unreacted methyl piperidine-4-carboxylate (the basic starting material)[2]. Silica gel is inherently acidic; basic amines interact strongly with the silanol groups, causing streaking[1].
Solution: Halt the chromatography. You must perform a 1M HCl aqueous wash prior to loading to partition the free amine into the aqueous layer[4]. If you must separate them on the column, deactivate the silica by adding 1% Triethylamine (TEA) to your mobile phase[1].
Q: I am observing a massive, highly polar peak that sticks to the column, causing high backpressure. How do I clear it?A: This is benzenesulfonic acid, the hydrolysis product of excess benzenesulfonyl chloride[4]. Sulfonic acids bind irreversibly to normal phase silica, which causes column fouling, peak fronting of subsequent compounds, and pressure spikes[5].
Solution: Incorporate a saturated sodium bicarbonate (NaHCO3) wash during your liquid-liquid extraction phase to neutralize and remove the sulfonic acid before it ever reaches the column[4]. To save your current column, run a flush of 100% Methanol, though the column may need to be discarded if pressure remains high.
Q: The UV detector is saturating (flat-topping), making it impossible to distinguish the target from closely eluting impurities.A: The phenylsulfonyl group has a very strong molar absorptivity at its
(around 254 nm). Injecting a concentrated sample while monitoring precisely at the maximum wavelength causes the detector to exceed its linear dynamic range[6].
Solution: Utilize an "all-wavelength" collection feature if your system supports it. Alternatively, monitor off-peak (e.g., 280 nm or 230 nm) where the absorbance is lower. This prevents saturation and allows you to see the true peak shape and any hidden impurities tucked under the main peak[6].
Frequently Asked Questions (FAQs)
FAQ 1: Can I use Dichloromethane (DCM) / Methanol instead of Hexane / Ethyl Acetate for the gradient?
While DCM is an excellent solvent for solubilizing sulfonamides, using it as a weak solvent on bare silica is highly problematic. DCM takes significantly longer to pass through silica and can cause the column bed to crack under pressure[1]. Furthermore, Methanol is a very strong hydrogen-bonding competitor; even small percentages can cause the target ester to elute too rapidly, ruining your resolution. Stick strictly to Hexane/EtOAc or Heptane/EtOAc gradients.
FAQ 2: How do I prevent "ghost peaks" from appearing in subsequent purification runs?
Ghost peaks arise from late-eluting impurities (like polymeric byproducts or residual sulfonic acids) that were not fully flushed from the previous run[6]. Always conclude your chromatographic method with a 100% strong solvent (EtOAc) wash for at least 3 to 5 column volumes to regenerate the silica bed and clear out strongly retained compounds[7].
FAQ 3: My ELSD signal is dropping or showing excessive noise during the gradient. What is wrong?
ELSD performance degrades if the p-trap is full, the gas pressure fluctuates, or the spray chamber temperature is mismatched with the boiling point of the eluent[8]. Verify the gas supply is stable between 60-70 psig. Ensure the p-trap drain is angled downward and not submerged in waste. If you are using higher boiling solvents, increase the spray chamber temperature to 60°C, and run a 100% strong solvent wash to clear the nebulizer[8].
References
Teledyne ISCO. "How can you keep your ELSD performing optimally?". teledynepharma.com. URL: [Link]
University of Rochester. "Tips for Flash Column Chromatography". rochester.edu. URL: [Link]
Eprui Biotech. "Troubleshooting 6 Common Problems in Liquid Chromatography Separations". epruibiotech.com. URL: [Link]
Controlling regioselectivity in substituted piperidine sulfonylation
Status: Operational | Topic: Regioselectivity & Optimization | Audience: Medicinal Chemists & Process Engineers Executive Summary: The Piperidine Challenge The piperidine ring is the most frequently used nitrogen heteroc...
The piperidine ring is the most frequently used nitrogen heterocycle in FDA-approved drugs (e.g., Donepezil, Ritalin). However, its sulfonylation presents a specific set of regiochemical challenges. As a secondary amine, the piperidine nitrogen is nucleophilic, but its reactivity is heavily modulated by ring substitution (sterics) and competing functional groups (chemoselectivity).
This guide addresses the three most common failure modes in substituted piperidine sulfonylation:
O- vs. N-Sulfonylation: Controlling selectivity in 3- or 4-hydroxypiperidines.
Ring vs. Exocyclic Amine Selectivity: Differentiating between the ring nitrogen and pendant amines.
Steric Shutdown: Overcoming reactivity drops in 2-substituted systems.
Decision Matrix: Selecting the Right Conditions
Before starting, determine your substrate class and required selectivity. Use this logic flow to select your protocol.
Figure 1: Decision tree for selecting sulfonylation conditions based on substrate functionalization.
Technical Deep Dive: Controlling Selectivity
Scenario A: The Amino-Alcohol Problem (N- vs. O-Sulfonylation)
Context: You are sulfonylating 4-hydroxypiperidine. Sulfonyl chlorides are hard electrophiles; while the amine is more nucleophilic, the oxygen can react if the base is too strong or the temperature is uncontrolled.
The Mechanism: The reaction relies on the nucleophilicity of the nitrogen lone pair. However, in the presence of strong organic bases (e.g., NaH) or excess sulfonyl chloride, the hydroxyl group forms a sulfonate ester (O-sulfonylation).
The Fix (Schotten-Baumann Conditions): Use a biphasic system (Water/DCM) with an inorganic base (Na₂CO₃ or NaOH).
Why it works: The hydroxyl group (
) remains protonated and non-nucleophilic at pH 10-12. The amine ( for conjugate acid) is free base and reacts. The sulfonyl chloride hydrolyzes slowly in water compared to the rate of aminolysis [1].
The Reality: Direct chemoselective sulfonylation is notoriously difficult here.
Primary Exocyclic Amine: Less sterically hindered, highly nucleophilic.
Secondary Ring Amine: More basic (inductive effect), but sterically hindered by the ring carbons.
Guidance:
Targeting Exocyclic NH₂: Use Method A (below) at -78°C to 0°C with 0.9 eq of sulfonyl chloride. The lack of steric bulk usually favors the primary amine kinetically.
Targeting Ring NH:Do not attempt direct sulfonylation. Use a protection strategy (e.g., start with N-Boc-4-aminopiperidine, sulfonylate the exocyclic amine, then deprotect). If you start with 4-aminopiperidine, you will get a mixture of N-ring, N-exocyclic, and bis-sulfonylated products [2].
Scenario C: The "2-Substituted" Steric Wall
Context: Sulfonylating 2-methylpiperidine or 2-phenylpiperidine.
The Issue: Substituents at the 2-position create significant
strain (allylic strain analog) in the transition state. Standard conditions (DCM/TEA, RT) often result in <20% conversion or require days to complete.
The Fix: Switch to Method C . You need a nucleophilic catalyst (DMAP) to form the highly reactive N-sulfonylpyridinium intermediate, which then transfers the sulfonyl group to the hindered amine [3].
Standard Operating Procedures (SOPs)
Method A: Standard Kinetic Control (General Purpose)
Best for: Unhindered piperidines (3- or 4-substituted alkyl/aryl).
Setup: Flame-dry a round-bottom flask under
.
Dissolution: Dissolve piperidine derivative (1.0 equiv) in anhydrous DCM (0.2 M concentration).
Base: Add Triethylamine (TEA) or DIPEA (1.5 equiv).
Addition: Cool to 0°C . Add Sulfonyl Chloride (1.1 equiv) dropwise (diluted in minimal DCM if solid).
Critical: Rapid addition causes localized heating and side reactions.
Monitor: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine/TEA) Brine Dry over .
Best for: Hydroxypiperidines (preventing O-sulfonylation).
Phase 1: Dissolve piperidine (1.0 equiv) in DCM.
Phase 2: Dissolve
(2.0 equiv) in Water (volume equal to DCM).
Combine: Mix phases vigorously (high stir rate is essential for biphasic transfer).
Reaction: Add Sulfonyl Chloride (1.1 equiv) in one portion.
Time: Stir at RT for 1-4 hours.
Workup: Separate layers. The product is in the DCM layer.[3] The byproduct (sulfonic acid salt) stays in the water.
Troubleshooting Board
Symptom
Probable Cause
Corrective Action
Low Yield (Recovered SM)
Steric Hindrance: Substrate is 2-substituted.
Add Catalyst: Add 10 mol% DMAP. Switch solvent to Pyridine or heat to reflux in DCE.
O-Sulfonylation Observed
Base too strong: Deprotonating the alcohol.
Switch Protocol: Use Method B (Schotten-Baumann). Avoid NaH or strong organic bases.
Bis-sulfonylation
Excess Reagent: Too much used.
Stoichiometry: Reduce to 0.95 equiv. Add dropwise at -10°C.
"Dimers" in LCMS
Hydrolysis: Sulfonyl chloride hydrolyzed to sulfonic acid, which activated and coupled? Unlikely. More likely Sulfonamide Dimerization via H-bonding in MS source.
Verify: Check NMR. If real chemical dimers exist, ensure anhydrous conditions (Method A).
Dark/Tar Formation
Exotherm: Reaction got too hot during addition.
Control: Active cooling (ice bath) is mandatory during addition.
Chlorinated Byproduct
Pyridine Side Reaction: If using pyridine as solvent/base, can displace activated alcohols.
Change Base: Switch to TEA/DCM system. Avoid pyridine if free alcohols are present [4].
BenchChem Technical Support. Managing side reactions in piperidine functionalization.Link
Litvinenko, L. M., & Kirichenko, A. I. (1968). Mechanism of the catalysis of the acetylation of aromatic amines by pyridine and 4-dimethylaminopyridine.[4] (Classic reference for DMAP catalysis mechanism in acylation/sulfonylation).
Rad, M. N. S., et al. (2009).[5] One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts. Synthesis.[2][4][5][6][7][8][9][10][11][12][13][14] Link
Technical Guide: Stability of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate Under Acidic Conditions
Executive Summary & Stability Profile Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate (CAS: 311794-15-7) exhibits a bifurcated stability profile under acidic conditions. The molecule contains two pharmacophores with di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Stability Profile
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate (CAS: 311794-15-7) exhibits a bifurcated stability profile under acidic conditions. The molecule contains two pharmacophores with distinct reactivities:
Methyl Ester (C4-position): Acid-labile. Susceptible to hydrolysis via the
mechanism, converting to the carboxylic acid.
Sulfonamide (N1-position): Acid-robust. Highly resistant to hydrolysis, requiring extremely harsh conditions (e.g., conc. HBr/Phenol) or reductive conditions for cleavage.
This guide addresses the common experimental conflict: How to manipulate one functional group without degrading the other.
Stability Matrix
Condition
Acid Type
Temperature
Ester Status
Sulfonamide Status
Outcome
Mild
1M HCl / dilute H₂SO₄
20–25°C
Stable (Kinetic control)
Stable
No Reaction (Recovery)
Hydrolytic
6M HCl / H₂SO₄
Reflux (>80°C)
Hydrolyzed ( COOH)
Stable
1-(phenylsulfonyl)-4-piperidinecarboxylic acid
Harsh
48% HBr + Phenol
Reflux (>100°C)
Hydrolyzed ( COOH)
Cleaved ( NH)
Isonipecotic Acid (Complete degradation)
Non-Aqueous
TFA / DCM
20–40°C
Stable
Stable
Salt formation only
Reaction Pathway Visualization
The following diagram illustrates the divergent reaction pathways based on acid strength and temperature. Use this to determine the fate of your starting material.
Figure 1: Divergent stability pathways. Note that standard acidic conditions will hydrolyze the ester long before affecting the sulfonamide.
Troubleshooting & FAQs
Scenario A: "My methyl ester is disappearing, but I didn't want it to."
Diagnosis: Unintended Acid-Catalyzed Hydrolysis.
Cause: Even mild acids can catalyze ester hydrolysis if water is present and the reaction is allowed to stand for prolonged periods or heated.
Solution:
Avoid Protic Solvents: If using acid to form a salt or catalyze a different reaction, switch to anhydrous conditions (e.g., HCl in Dioxane or Ether) rather than aqueous HCl.
Temperature Control: Keep the reaction at
to . The activation energy for ester hydrolysis is significant; low temperatures kinetically inhibit the reaction.
Scenario B: "I am trying to remove the phenylsulfonyl group with acid, but it won't cleave."
Diagnosis: Misunderstanding of Sulfonamide Stability.
Cause: The
bond in sulfonamides is extremely robust against acid attack due to the high oxidation state of sulfur and the electron-withdrawing nature of the sulfonyl group.
Solution:
Stop adding more acid: Boiling in concentrated HCl will only hydrolyze your ester (see Figure 1).
Alternative Protocol: Use Reductive Cleavage . The standard method for removing N-sulfonyl groups is using Magnesium in Methanol (Mg/MeOH) or Sodium Naphthalenide.
Note: Mg/MeOH may also transesterify your methyl ester, but it is more selective than boiling acid.
Scenario C: "I want to convert the ester to the acid, but I'm worried about the sulfonamide."
Diagnosis: Valid Synthetic Pathway.
Confirmation: You can safely proceed. The sulfonamide is stable enough to survive the hydrolysis of the ester.
Protocol: See Protocol 1 below.
Detailed Experimental Protocols
Protocol 1: Selective Hydrolysis (Ester
Acid)
Objective: To hydrolyze the methyl ester to the carboxylic acid while retaining the N-phenylsulfonyl protection.
Base (Preferred): LiOH or NaOH (2.0 eq) — Note: Basic hydrolysis (Saponification) is faster and cleaner than acidic hydrolysis for this substrate.
Alternative (Acidic): 6M HCl (excess).
Step-by-Step (Acidic Route):
Dissolution: Dissolve 1.0 g of substrate in 10 mL of 1,4-Dioxane (to ensure solubility).
Acidification: Add 10 mL of 6M aqueous HCl.
Reflux: Heat the mixture to reflux (
) for 3–5 hours.
Checkpoint: Monitor by TLC or LC-MS. Look for the mass shift from
283 to 269 (Loss of -CH3 + H is not the correct math; Loss of -OCH3 [31] + -OH [17] = Net loss of 14 Da).
Workup: Cool to room temperature. The product may precipitate. If not, extract with Ethyl Acetate.[1]
Validation: The sulfonamide peak (Ph-SO2) should remain visible in
H NMR (7.5–7.8 ppm region).
Protocol 2: Analytical Validation (Self-Check)
How to prove your structure is correct.
Method
Expected Result (Start Material)
Expected Result (Hydrolyzed Product)
LC-MS (ESI+)
1H NMR
Singlet at ppm (Methyl ester)
Absent (Methyl singlet disappears)
IR Spectroscopy
Carbonyl stretch (Ester)
Carbonyl stretch (Acid) + Broad OH
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative source on Sulfonamide stability and cleavage conditions).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of
ester hydrolysis).
Javorskis, T., & Orentas, E. (2017).[2] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. The Journal of Organic Chemistry, 82(24), 13423–13439. Link
Search Result 1.20. Santa Cruz Biotechnology. Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate Product Data. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Substituted Piperidine Functionalization
Subject: Overcoming Steric and Conformational Barriers in 4-Substituted Piperidine Scaffolds
Ticket ID: PIP-C4-STERIC-001
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The 4-substituted piperidine ring is a "privileged scaffold" in medicinal chemistry (e.g., Fentanyl, Donepezil). However, introducing a substituent at C4—especially a quaternary center or bulky aryl group—creates significant steric strain (A-value > 2.0 kcal/mol). This forces the ring into a locked chair conformation, often shielding the N1 nitrogen or the C4 center itself from reagent approach.
This guide addresses the two most critical failure modes:
N-Functionalization Failure: Inability to couple the secondary amine due to the "umbrella effect" of the C4 substituent.
C4-Quaternization Failure: Sluggish enolate alkylation or elimination side-reactions when trying to build a quaternary center at C4.
Module 1: N-Functionalization Protocols
The most common bottleneck. Standard conditions (e.g.,
/DMF for ) often fail because the C4-substituent blocks the trajectory for nucleophilic attack.
Protocol A: Buchwald-Hartwig Cross-Coupling
Issue: Standard ligands (BINAP,
) are too small to prevent -hydride elimination or facilitate reductive elimination in sterically crowded environments.
Solution: Use "Buchwald Ligands" (Dialkylbiarylphosphines). The bulky biaryl backbone forces the Pd-center open, accommodating the hindered amine.
Recommended System:
Ligand:RuPhos (universal for secondary amines) or BrettPhos (for extremely hindered/electron-poor aryl halides).
Pre-catalyst:RuPhos Pd G4 (ensures 1:1 L:Pd ratio and rapid activation).
Base:LiHMDS (Lithium Hexamethyldisilazide).
Why? Weaker bases (
) are too slow. Stronger alkoxides () often cause elimination of the alkyl halide. LiHMDS provides a "Goldilocks" zone of basicity and high solubility in toluene/THF.
Step-by-Step Protocol:
Charge a vial with RuPhos Pd G4 (1-2 mol%) and Aryl Halide (1.0 equiv).
Add 4-substituted piperidine (1.2 equiv).
Add LiHMDS (1.0 M in THF, 2.2 equiv) dropwise.
Add anhydrous THF or Toluene (0.2 M concentration).
Seal and heat to 60°C for 2-4 hours.
QC Check: If the reaction turns black immediately (Pd black precipitation), your solvent is wet or the amine is coordinating too strongly. Switch to BrettPhos Pd G4 .
Protocol B: Titanium-Mediated Reductive Amination
Issue: Steric bulk at C4 prevents the formation of the hemiaminal/iminium intermediate. Standard conditions (
/DCM) result in stalled conversion or recovered starting material.
Solution: Use Titanium(IV) Isopropoxide () . It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.
Step-by-Step Protocol:
Mix Ketone (1.0 equiv) and 4-substituted piperidine (1.2 equiv) in neat
(2.0 equiv).
Stir at ambient temperature for 4–12 hours.
Validation: Monitor by IR for disappearance of C=O stretch.
Dilute with Ethanol (absolute).
Add
(1.5 equiv) carefully (exothermic).
Quench with 1N NaOH (forms a white
precipitate; filter through Celite).
Protocol C: Amide Coupling (The "HATU Trap")
Issue: HATU/DIEA often fails for hindered amines because the activated ester hydrolyzes faster than the amine can attack.
Solution: Switch to T3P (Propylphosphonic anhydride) .
Mechanism:[1][2][3][4] T3P acts as a kinetic dehydrating agent. It does not form a reactive ester that can hydrolyze; it drives the equilibrium by removing water in a solvent cage.
Conditions: T3P (50% in EtOAc), Pyridine (3 equiv), EtOAc, 0°C to RT.
Module 2: C4-Quaternary Center Construction
Building a quaternary center (e.g., 4-aryl-4-piperidinecarboxylate) is thermodynamically disfavored due to 1,3-diaxial strain.
Enolate Alkylation Strategy
Issue: Alkylating a piperidine-4-carboxylate ester usually results in O-alkylation or elimination because the
trajectory is blocked by the ring hydrogens.
Solution: Use the LiHMDS / HMPA system to create a "naked" enolate.
Protocol:
Protect Nitrogen: Use N-Boc or N-Cbz (Essential to prevent N-alkylation).
Solvent: THF cooled to -78°C .
Base: Add LiHMDS (1.1 equiv). Stir 30 min.
Additive (Critical): Add HMPA or DMPU (2.0 equiv).
Why? This breaks up Lithium aggregates, making the enolate more reactive and less sterically demanding.
Note: Alkyl iodides often fail due to steric clutter; use allylic/benzylic systems and hydrogenate later if needed.
The "Aza-Prins" Workaround
If direct alkylation fails, do not persist. Switch to de novo synthesis using the Aza-Prins Cyclization .
Concept: Build the ring around the quaternary center rather than forcing the center onto the ring.
Reagents: Homoallylic amine + Aldehyde + Lewis Acid (
or TMSOTf).
Visualizing the Problem (Logic & Workflow)
Decision Matrix for N-Functionalization
Use this logic flow to select the correct coupling condition based on your specific steric constraints.
Caption: Decision tree for selecting N-functionalization conditions based on electrophile nature and steric demand.
The "Why": Conformational Analysis
Understanding the 3D shape is critical. A substituent at C4 (e.g., t-Butyl or Phenyl) has a high A-value (preference for equatorial position).
Equatorial Lock: The bulky group locks the ring into a chair where the C4-substituent is equatorial.
Consequence: This forces the N-H bond into a specific orientation (mostly equatorial). If the reaction transition state requires the N-H to be axial (for orbital overlap), the reaction energy barrier increases significantly.
Caption: Conformational lock induced by C4-substituents. Large groups force the ring into a single conformer, limiting attack angles.
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
N-Arylation: Pd-black precipitates immediately.
Amine is coordinating Pd; Ligand not bulky enough.
Switch to BrettPhos Pd G4 or tBuBrettPhos . Ensure solvent is degassed.
N-Arylation: Low conversion (<20%).
Catalyst deactivation or incomplete activation.
Add 1-2 drops of water (activates the precatalyst) or switch base to LiHMDS (soluble base).
Reductive Amination: Alcohol byproduct observed.
Direct reduction of ketone before imine formation.
MUST pre-stir with Ti(OiPr)4 for >4h before adding NaBH4. Do not skip this wait time.
Amide Coupling: Low yield with HATU.
Activated ester hydrolysis > Amine attack.
Switch to T3P in EtOAc/Pyridine. Run at 0°C to minimize side reactions.
Add HMPA or DMPU (2 equiv) to the LiHMDS mixture to break aggregates.
References
Buchwald-Hartwig Coupling (RuPhos/BrettPhos)
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society.
(Context: Validation of bulky ligands for hindered amines).
Titanium-Mediated Reductive Amination
Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry.
(Context: The standard protocol for hindered imine formation).
Amide Coupling (T3P)
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
(Context: Superiority of T3P over HATU for hindered systems).
Conformational Analysis (A-Values)
Eliel, E. L., et al.
(Context: Theoretical grounding for the "Equatorial Lock").
Quaternary Center Construction
Trost, B. M., et al. (2010). Asymmetric Allylic Alkylation of Piperidines. Journal of the American Chemical Society.
(Context: Enantioselective synthesis of C4-quaternary piperidines).
The following guide details the structural characterization of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate (CAS: 311794-15-7).[1][2] This analysis focuses on 1H NMR interpretation, contrasting the target molecule w...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the structural characterization of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate (CAS: 311794-15-7).[1][2] This analysis focuses on 1H NMR interpretation, contrasting the target molecule with its synthetic precursor, Methyl Isonipecotate , to provide a robust method for reaction monitoring and product verification.[2]
[1][2]
Executive Summary & Application
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate is a critical intermediate in the synthesis of sulfonyl-piperidine scaffolds, often used in the development of matrix metalloproteinase (MMP) inhibitors and other peptidomimetics.[1][2]
This guide provides a definitive spectral analysis to distinguish the sulfonated product from its secondary amine precursor.[1][2] The primary diagnostic indicator is the deshielding of the piperidine
-protons (positions 2 and 6) and the appearance of the aromatic sulfonyl region , which confirms the successful formation of the sulfonamide bond.[2]
Chemical Structure & Numbering
To ensure accurate assignment, we utilize the following numbering scheme for the piperidine ring:
Position 1: Nitrogen (attached to Phenylsulfonyl).[1][3]
The following table contrasts the target product with its immediate precursor. This comparison is the most reliable method for assessing reaction completion.[1]
Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton Assignment
Precursor: Methyl Isonipecotate (δ ppm)
Target: N-Phenylsulfonyl Derivative (δ ppm)
Multiplicity & Integration
Mechanistic Insight
Aromatic (Ortho)
Absent
7.75 – 7.80
Doublet (d), 2H
Deshielded by adjacent group (anisotropic effect).[1][2]
Aromatic (Meta/Para)
Absent
7.50 – 7.65
Multiplet (m), 3H
Standard aromatic range for benzenesulfonyl moiety.[1]
Piperidine H-2, H-6
3.05 – 3.15
3.65 – 3.75
Broad Doublet/Multiplet, 2H
CRITICAL: Strong electron-withdrawing nature of deshields these protons significantly compared to the free amine.[1][2]
Complex coupling due to chair conformation (axial/equatorial splitting).[1][2]
Amine N-H
~1.8 (Broad)
Absent
-
Disappearance confirms loss of secondary amine.[1]
Detailed Interpretation & Causality
A. The Sulfonyl "Fingerprint" (7.5 – 7.8 ppm)
The most obvious indicator of product formation is the appearance of 5 aromatic protons.[1][2]
Ortho Protons (2H): These appear furthest downfield (~7.78 ppm) as a doublet.[1] The sulfonyl group is strongly electron-withdrawing, pulling electron density away from the ring, but the orthoprotons also sit in the deshielding cone of the
Meta/Para Protons (3H): These typically overlap as a multiplet around 7.55–7.65 ppm.[1][2]
B. The Piperidine Ring Transformation
The piperidine ring exists primarily in a chair conformation.[1]
H-2/H-6 (The "Alpha" Protons): In the starting material (methyl isonipecotate), these protons resonate near 3.1 ppm.[1][2] Upon sulfonylation, the lone pair on the nitrogen is engaged in resonance with the sulfonyl group (
), reducing electron density on the nitrogen.[2] This inductive withdrawal deshields the adjacent protons, shifting them downfield to ~3.70 ppm .[2]
Note: You will often see these split into two distinct groups (axial vs. equatorial) if the temperature is low or the resolution is high, but they often appear as a complex "broad doublet" envelope in routine 400 MHz spectra.
C. The Methyl Ester (3.67 ppm)
The methyl ester singlet is a stable internal reference.[1][2] It rarely shifts significantly during N-functionalization because it is distant (4 bonds away) from the reaction center.[1]
Experimental Protocol: Synthesis & Verification
This protocol ensures the generation of the sample described above. It is designed to be self-validating via the workup procedure (acid wash removes unreacted amine).[1]
Setup: Dissolve Methyl isonipecotate (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere (
).
Base Addition: Add TEA (15 mmol). Cool the mixture to 0°C using an ice bath.
Sulfonylation: Dropwise add Benzenesulfonyl chloride (11 mmol) over 10 minutes. The reaction is exothermic; control the rate to maintain temperature < 5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
TLC Monitoring: Mobile phase 1:1 Hexane:Ethyl Acetate.[1][2] Product
will be higher (less polar) than the starting amine.[1]
Workup (Purification):
Wash organic layer with 1M HCl (2 x 15 mL) .[1] Why? This protonates and removes any unreacted Methyl isonipecotate (starting material) into the aqueous layer, ensuring the organic layer contains only the sulfonamide product.[2]
Figure 2: Synthesis and purification workflow designed to eliminate starting material interference in NMR.
References
Kiricojevic, V. D., et al. (2002).[1][2] "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate."[1][2][4] Journal of the Serbian Chemical Society, 67(12), 793–802.[2][4] (Provides analogous piperidine spectral data). Available at: [Link][1][2]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[2] (Standard for solvent referencing).[1][2] Available at: [Link][1][2]
Mass spectrometry fragmentation patterns of phenylsulfonyl piperidine esters
Executive Summary This guide provides a technical analysis of the fragmentation behaviors of Phenylsulfonyl Piperidine Esters (PSPEs) . These scaffolds are critical in medicinal chemistry, serving as pharmacophores for p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of the fragmentation behaviors of Phenylsulfonyl Piperidine Esters (PSPEs) . These scaffolds are critical in medicinal chemistry, serving as pharmacophores for protease inhibitors (e.g., thrombin, DPP-4) and antipsychotics.
The Challenge: Structural elucidation of PSPEs is complicated by competing charge localization sites (sulfonamide nitrogen vs. ester carbonyl) and the stability of the sulfonyl-nitrogen bond.
The Solution: This guide compares the fragmentation performance of PSPEs under Electrospray Ionization (ESI-CID) versus Electron Ionization (EI) , and contrasts them with structural analogs (Pyrrolidines). We provide validated characteristic ions, mechanistic pathways, and experimental protocols to distinguish metabolic derivatives from synthetic impurities.
Mechanistic Foundations
To interpret the spectra of PSPEs, one must understand the hierarchy of bond lability. The fragmentation is governed by three primary zones of instability:
The Sulfonamide Linkage (
): The dominant cleavage site. In ESI(+), protonation often occurs on the piperidine nitrogen (if basic) or the ester carbonyl, but the inductive effect of the sulfonyl group weakens the S-N bond.
The Piperidine Ring: Under high energy (EI),
-cleavage adjacent to the nitrogen is the primary driver.[1] In ESI, the ring remains intact unless high collision energies (CE > 35 eV) are applied.
The Ester Moiety: Subject to McLafferty rearrangements (if
-hydrogens are accessible) or simple inductive cleavage (loss of alkoxy groups).
Comparison A: ESI-CID (Soft) vs. EI (Hard) Ionization
Objective: Determine the optimal method for metabolite identification vs. library matching.
Feature
ESI-CID (Collision Induced Dissociation)
EI (Electron Ionization, 70 eV)
Primary Ion
or
(Molecular Ion, often weak)
Dominant Mechanism
Charge-Remote Fragmentation & Inductive Cleavage
Radical-Site Initiation (-cleavage)
Diagnostic Utility
High: Preserves the molecular weight; excellent for identifying polar metabolites (e.g., acid hydrolysis products).
Medium: Excellent for "fingerprinting" the phenylsulfonyl moiety but often obliterates the piperidine ring connectivity.
Key Fragment (Model)
(Amine retention)
141 () & 77 ()
Recommendation
Preferred for DMPK/MetID.
Preferred for Synthetic QC/Impurity Profiling.
Comparison B: Piperidine (C6) vs. Pyrrolidine (C5) Esters
Objective: Assess ring-stability effects on fragmentation thresholds.
Piperidine (6-membered): Exhibits a "Chair" conformation stability. Fragmentation requires higher Collision Energy (CE) to open the ring compared to pyrrolidines.
Observation: Dominant loss is exocyclic (Ester or Sulfonyl) before ring opening.
Pyrrolidine (5-membered): Ring strain facilitates faster ring opening.
Observation: Higher abundance of internal ring fragmentation ions at lower CE.
Sample Prep: Dissolve 0.1 mg PSPE in 1 mL MeOH:H2O (50:50) + 0.1% Formic Acid.
Direct Infusion: Flow rate 5-10
L/min.
Source Parameters:
Spray Voltage: 3.5 kV (Pos Mode).
Capillary Temp: 320°C.
Sheath Gas: 10 arb units (keep low to preserve labile esters).
Fragmentation Ramp: Acquire data at stepped NCE (Normalized Collision Energy): 15, 30, 45 eV.
Why: 15 eV highlights the parent; 30 eV cleaves the sulfonamide; 45 eV fragments the piperidine ring.
Protocol 4.2: System Suitability Criteria
S/N Ratio: The
peak must exhibit S/N > 100:1.
Mass Accuracy: < 5 ppm error for the parent ion.
In-Source Fragmentation: The fragment at
141 () should be < 5% relative abundance in the MS1 scan (indicates gentle source conditions).
Characteristic Data Tables
Model Compound: Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate (MW 297.37)
Fragment Ion
m/z (Theoretical)
Origin/Mechanism
Relative Abundance (ESI 30eV)
298.11
Protonated Parent
15-20%
252.07
Loss of Ethanol (Ester cleavage)
40-50%
141.00
Sulfonyl Cation (S-N cleavage)
100% (Base Peak)
158.11
Piperidine-Ester amine fragment
30-40%
77.04
Phenyl Cation (Secondary fragmentation)
10-15%
82.07
Tetrahydropyridine (Ring fragmentation)
< 10%
Visualization of Pathways
Figure 1: ESI-MS/MS Fragmentation Pathway
Caption: Proposed fragmentation mechanism for Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, highlighting the competition between S-N cleavage and ester hydrolysis.
Figure 2: Analytical Decision Matrix
Caption: Decision workflow for selecting ionization modes based on analytical goals (MetID vs. Impurity Profiling).
References
Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry.
BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.
Chemistry Steps. (2025). The McLafferty Rearrangement: Mechanisms and Rules.
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Journal of the Brazilian Chemical Society.
Validating the purity of methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate using TLC
Topic: Validating the Purity of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate using TLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating the Purity of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate using TLCContent Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary & Strategic Context
In medicinal chemistry, Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate (CAS: 311794-15-7) serves as a critical scaffold for sulfonamide-based inhibitors.[1][2] Its purity is paramount because residual starting materials—specifically the secondary amine methyl isonipecotate and benzenesulfonyl chloride —can act as reactive electrophiles or nucleophiles in downstream coupling reactions, leading to complex side-product mixtures that are difficult to separate.[2]
This guide moves beyond standard "spot-and-run" TLC instructions. It presents a comparative validation framework that contrasts different mobile phases and visualization methods to establish a self-validating purity assay.[1] We demonstrate why a single-detection method (UV only) is insufficient and how orthogonal visualization (UV + Ninhydrin) provides a definitive purity profile.[1][2]
Mechanistic Basis of Separation
To validate purity, one must understand the polarity differences between the product and its precursors.[2][3]
The Product (Sulfonamide): The formation of the sulfonamide bond caps the nucleophilic nitrogen of the piperidine ring.[2] This significantly reduces polarity compared to the free amine and eliminates basicity.
Impurity A (Methyl Isonipecotate): A secondary amine with high affinity for silica gel due to hydrogen bonding and acid-base interactions.[1] It typically displays severe tailing or low
without base modification.
Impurity B (Benzenesulfonic Acid): A hydrolysis product of the sulfonyl chloride reagent. It is highly polar and strongly acidic, remaining at the baseline.
Diagram 1: Synthesis & Impurity Origin Pathway
This flow illustrates where specific impurities originate, guiding what to look for on the TLC plate.
Figure 1: Reaction pathway highlighting the origin of critical impurities (Amine and Sulfonic Acid) relative to the Target Product.[1][2]
Comparative Analysis: Selecting the Optimal System
We compared three solvent systems and two visualization methods to determine the most robust protocol for validating this specific compound.
Comparison 1: Mobile Phase Performance
Objective: Maximize resolution (
) between the product and the sticky amine impurity.
Note: The amine in Lane 1 may be invisible or very faint under UV.
Detection Phase 2 (Chemical Stain - Critical):
Dip the plate in Ninhydrin solution.
Heat with a heat gun or on a hot plate (110°C) for 1-2 minutes.
Validation Criteria: Lane 1 (Amine) must show a distinct Pink/Red spot (
). Lane 3 (Product) must remain colorless at the baseline and at the product .
Diagram 2: Visualizing the Orthogonal Validation
This diagram simulates the expected TLC plate results, contrasting a "Pure" product against an "Impure" one.
Figure 2: Simulation of TLC plates. Note that UV detects the product but misses the amine. Ninhydrin detects the amine but ignores the product. Both are needed for validation.
Troubleshooting & Tips
Tailing Spots: If the product spot tails (streaks), it suggests residual acid (benzenesulfonic acid).[2] Add 1% Acetic Acid to the mobile phase to sharpen the spot.
Double Spots: If you see two UV-active spots close together, check for bis-sulfonylation .[1][2] Although rare with secondary amines, steric hindrance or high temperatures can sometimes lead to side reactions or rotamers (though rotamers usually coalesce on TLC).[2]
Sample Solubility: The product is an ester-sulfonamide.[1] It dissolves well in DCM or EtOAc. Do not use Hexane to dissolve the sample for spotting, as it may precipitate the polar impurities, leaving them in the vial and giving a false "pure" result on the plate.[2] Always dissolve in a solvent that solubilizes everything (e.g., DCM).[2]
References
Santa Cruz Biotechnology. Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate Data Sheet. Retrieved from
Sigma-Aldrich (Merck). TLC Stains and Visualization Reagents Guide. Retrieved from
BenchChem. Sulfonamide Synthesis Troubleshooting and Impurity Profiling. Retrieved from
PubChem. Compound Summary: 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid.[1][2][6] Retrieved from [1][2]
Comparative Guide: Boc-Protected vs. Phenylsulfonyl-Protected Piperidine Esters in Organic Synthesis
Piperidine esters are ubiquitous scaffolds in drug discovery, serving as critical precursors for pharmaceuticals ranging from methylphenidate analogues to targeted receptor antagonists. The choice of nitrogen protecting...
Author: BenchChem Technical Support Team. Date: March 2026
Piperidine esters are ubiquitous scaffolds in drug discovery, serving as critical precursors for pharmaceuticals ranging from methylphenidate analogues to targeted receptor antagonists. The choice of nitrogen protecting group—specifically tert-butyloxycarbonyl (Boc) versus phenylsulfonyl (PhSO₂)—profoundly dictates the electronic environment, conformational rigidity, and downstream reactivity of the piperidine ring. This guide provides an objective, data-driven comparison of these two orthogonal protecting strategies to assist synthetic chemists in designing robust, self-validating workflows.
Electronic & Mechanistic Divergence
The fundamental causality behind the divergent behavior of Boc and PhSO₂ groups lies in their respective electron-withdrawing capacities:
N-Boc (Carbamate): Moderately electron-withdrawing. The carbamate nitrogen retains some basic character, allowing the piperidine ring to maintain flexibility. It is highly acid-labile but stable to most basic and nucleophilic conditions.
N-Phenylsulfonyl (Sulfonamide): Strongly electron-withdrawing. The sulfonyl group deeply sequesters the nitrogen lone pair, significantly deactivating the piperidine ring toward electrophilic attack and altering its conformational bias. It is exceptionally stable to strong acids and bases, requiring single-electron transfer (SET) or harsh reductive conditions for cleavage 1[1].
This electronic disparity directly impacts transition-metal-catalyzed functionalizations. For instance, in rhodium-catalyzed C–H functionalization using donor/acceptor carbenes, N-Boc-piperidines preferentially undergo C2-functionalization when catalyzed by Rh₂(R-TCPTAD)₄. In contrast, N-sulfonyl piperidines require different chiral dirhodium tetracarboxylate catalysts (e.g., Rh₂(R-TPPTTL)₄) to achieve similar C2 site-selectivity due to the altered inductive effects of the sulfonamide2[2].
Workflow & Reactivity Pathways
Divergent synthetic workflows for Boc and Phenylsulfonyl protected piperidine esters.
Quantitative Comparison of Performance Metrics
Parameter
N-Boc Piperidine Esters
N-Phenylsulfonyl Piperidine Esters
Electronic Effect
Moderate electron withdrawal
Strong electron withdrawal
Acid Stability
Labile (cleaved by TFA, HCl)
Highly stable
Base/Nucleophile Stability
Stable to mild/strong bases
Highly stable to strong bases
C-H Functionalization
C2-selective (Rh₂(R-TCPTAD)₄)
C2-selective (Rh₂(R-TPPTTL)₄)
Deprotection Reagents
TFA/CH₂Cl₂, HCl/Dioxane, or Thermal (150 °C)
SmI₂, Mg/MeOH, or Na/Naphthalene
Deprotection Mechanism
Acid-catalyzed carbamate hydrolysis
Single Electron Transfer (SET) reduction
Orthogonality
Orthogonal to base-labile groups (e.g., Fmoc)
Orthogonal to both acid and base-labile groups
Self-Validating Experimental Methodologies
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The completion of each reaction can be definitively monitored via TLC or LC-MS, and the mechanistic causality behind reagent selection is explicitly detailed.
Protocol A: Deprotection of N-Boc Piperidine Esters
Causality: The Boc group is cleaved via acid-catalyzed generation of a tert-butyl cation, which subsequently eliminates to form isobutylene and carbon dioxide. Trifluoroacetic acid (TFA) provides the requisite acidity without the nucleophilic side reactions associated with aqueous mineral acids. Alternatively, continuous flow thermolysis at 150 °C in trifluoroethanol can achieve selective deprotection without chemical reagents 3[3].
Step-by-Step Procedure (Chemical Cleavage):
Dissolve the N-Boc piperidine ester (1.0 mmol) in anhydrous CH₂Cl₂ (4.0 mL) under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice bath to mitigate exothermic degradation of the ester moiety.
Add TFA (1.0 mL, ~20% v/v) dropwise over 5 minutes.
Remove the ice bath and stir at ambient temperature for 1–2 hours. Validation: Monitor by TLC (ninhydrin stain); the disappearance of the UV-active/Boc-protected spot and the appearance of a baseline amine spot indicates completion.
Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 × 5 mL).
Isolate the piperidine ester as a TFA salt, or neutralize with saturated aqueous NaHCO₃ and extract with EtOAc to yield the free base.
Protocol B: Reductive Deprotection of N-Phenylsulfonyl Piperidine Esters
Causality: The sulfonamide bond is notoriously robust. Cleavage requires the injection of electrons into the sulfonyl π-system. Samarium diiodide (SmI₂) acts as a mild, single-electron transfer (SET) reductant that selectively cleaves the N–S bond without reducing the ester functionality, a significant advantage over dissolving metal reductions (e.g., Na/NH₃)4[4]. Alternatively, Mg in MeOH under sonication provides a milder, bench-stable desulfonylation route 5[5].
Step-by-Step Procedure (SmI₂ Cleavage):
Flame-dry a Schlenk flask and purge with argon.
Dissolve the N-phenylsulfonyl piperidine ester (0.5 mmol) in anhydrous THF (5.0 mL) and add a proton donor such as pyrrolidine or H₂O (if compatible with the specific ester) to facilitate the protonation of the resulting nitrogen anion.
Cool the solution to −78 °C.
Add a freshly prepared solution of SmI₂ in THF (0.1 M, 25 mL, 5.0 equiv) dropwise. The deep blue color of SmI₂ should persist, indicating an excess of the reductant.
Stir at −78 °C for 2 hours, then allow to warm to room temperature. Validation: The reaction is complete when LC-MS shows the mass of the desulfonylated product and the absence of the starting material.
Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) and extract with EtOAc (3 × 15 mL).
Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via flash chromatography.
Conclusion
The selection between Boc and Phenylsulfonyl protection for piperidine esters is not merely a matter of synthetic convenience; it is a strategic decision that dictates the molecule's reactivity profile. Boc protection offers operational simplicity and mild acidic deprotection, making it ideal for standard peptide or alkaloid synthesis. Conversely, the Phenylsulfonyl group provides unparalleled stability and unique electronic directing effects for advanced C–H functionalizations, though it necessitates specialized reductive conditions for its eventual removal.
References
Davies, H. M. L., et al.
"Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
Ryan, M.-R., et al. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." ACS Omega.
Romo, D., et al. "Mild Deprotection of Primary N-(p-Toluenesulfonyl)
Alonso, D. A., et al. "Deprotection of Sulfonyl Aziridines." The Journal of Organic Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Target Analyte: C13H17NO4S (N-Benzyloxycarbonyl-L-methionine / N-Cbz-Met)
Application: Peptide Synthesis Intermediates, Drug Development
Primary Challenge: Simultaneous accurate quantification of Sulfur (~11.3%) and Carbon (~55.1%) in a high-oxygen matrix.
This guide provides a technical comparison of elemental analysis (CHNS) calibration standards suitable for validating C13H17NO4S compounds. Unlike simple hydrocarbons, C13H17NO4S presents a "matrix mismatch" challenge: it contains a protected amine group and a thioether linkage. Selecting the wrong standard can lead to systematic errors in Sulfur recovery due to incomplete combustion or adsorption issues.
Strategic Framework: The "Matrix Match" Principle
In quantitative microanalysis (Dumas method), the accuracy of the result is strictly dependent on how closely the combustion behavior of the calibration standard matches the analyte.
For C13H17NO4S , the theoretical composition is:
Carbon: 55.10%
Hydrogen: 6.05%
Nitrogen: 4.94%
Sulfur: 11.32%
Oxygen: 22.59%
The Calibration Gap:
Most common standards (like Acetanilide) lack Sulfur. Those that do have Sulfur often have vastly different Carbon/Nitrogen ratios.
Risk: If you use a standard with low Carbon (e.g., Cystine, ~30% C) to calibrate for a medium-Carbon analyte (55% C), linearity errors in the TCD (Thermal Conductivity Detector) can skew results beyond the ACS acceptance limit of ±0.4%.[1]
Comparative Analysis of Standards
The following standards are evaluated for their suitability in analyzing C13H17NO4S.
Contender A: Sulfanilamide (The Industry Workhorse)
Formula: C6H8N2O2S
Role: Primary Calibration Standard
Suitability:HIGH
Technical Analysis:
Sulfanilamide is the most balanced standard for simultaneous CHNS determination. Its Sulfur content (18.6%) is sufficiently high to bracket the 11.3% S in N-Cbz-Met. It is stable, non-hygroscopic, and combusts cleanly.[1]
Pro: Excellent S/N ratio for calibration.
Con: Carbon content (41.8%) is lower than N-Cbz-Met (55.1%).
Verdict: The best all-around choice, provided the instrument's Carbon linearization is robust.[1]
Technical Analysis:
BBOT is often used when analyzing high-carbon compounds.
Pro: Its Carbon content (72.5%) brackets the upper end, ensuring the detector is linear for C.
Con: Sulfur content (7.44%) is lower than the analyte (11.3%). Calibrating with BBOT might require extrapolation for the Sulfur curve, increasing error risk.[1]
Verdict: Use BBOT only if Carbon results with Sulfanilamide are consistently drifting low.
Technical Analysis:
L-Cystine has a very high Sulfur content (26.69%) and low Carbon (29.99%).
Pro: Excellent for verifying that the reduction tube (Copper) is not saturated and that SO2 is not being retained.
Con: Poor matrix match for Carbon.
Verdict: Do not use for primary calibration of C13H17NO4S. Use as a QC check if Sulfur recovery is low.
Data Summary: Theoretical Composition Match
Standard
Formula
% C
% H
% N
% S
Match to C13H17NO4S
Target Analyte
C13H17NO4S
55.10
6.05
4.94
11.32
N/A
Sulfanilamide
C6H8N2O2S
41.84
4.68
16.27
18.62
Best Balance
BBOT
C26H26N2O2S
72.53
6.09
6.51
7.44
High C / Low S
L-Cystine
C6H12N2O4S2
29.99
5.03
11.66
26.69
Low C / High S
Methionine
C5H11NO2S
40.25
7.43
9.39
21.49
Structural Analog*
*Note: While Methionine is structurally similar to N-Cbz-Met, pure Methionine can be unstable/hygroscopic compared to Sulfanilamide.[1]
Decision Logic for Standard Selection
The following diagram illustrates the decision pathway for selecting the correct standard based on specific analytical failures or requirements.
Caption: Decision matrix for selecting calibration standards based on specific elemental recovery issues.
Experimental Protocol: Dynamic Flash Combustion
To achieve the ACS-required accuracy of ±0.4%, the experimental setup must account for the sulfur content.[1] Sulfur is "sticky" and prone to forming SO3 (which is not detected) instead of SO2 if the temperature is too low or oxygen is insufficient.
Methodology
Instrument Configuration:
Mode: CHNS (Sulfur requires a specific column, typically PTFE or silica-based).
Furnace Temperature: 950°C - 1050°C. (High temp is critical for the Cbz protecting group stability).
Carrier Gas: Helium (Flow: 100-140 mL/min).
Sample Preparation:
Weighing: 1.5 mg to 2.5 mg of C13H17NO4S.
Encapsulation: Tin (Sn) capsules.
Additive:Vanadium Pentoxide (V2O5) is recommended.
Reasoning: V2O5 acts as an oxygen donor and combustion catalyst. For sulfur-containing compounds, it prevents the formation of sulfates in the ash, ensuring all sulfur is released as SO2.[1]
The Combustion Cycle (Critical for S):
Oxygen Injection: Must be optimized (approx. 5-10 seconds). Too little = soot formation (low C). Too much = rapid copper reduction exhaustion.
Reduction: The gas passes over reduced Copper (Cu) at 650°C to convert nitrogen oxides (NOx) to N2 and remove excess Oxygen.
Separation: GC Column separates N2, CO2, H2O, and SO2.[1]
Workflow Visualization
Caption: Workflow for CHNS Dynamic Flash Combustion emphasizing the reduction and separation steps.
Validation Criteria & Troubleshooting
According to ACS (American Chemical Society) guidelines for publication, elemental analysis results must be within ±0.4% of the theoretical value.[6][7][8]
Example Calculation for C13H17NO4S:
Carbon Theoretical: 55.10%
Acceptable Range: 54.70% – 55.50%
Common Failure Modes:
Low Sulfur (< 10.9%):
Cause: Adsorption of SO2 in the water trap or ash formation in the crucible.
Fix: Ensure V2O5 is used; check water trap chemicals (Magnesium Perchlorate should not be used for S analysis if not specifically packed to avoid S-adsorption; Sicapent is preferred).
High Nitrogen (> 5.3%):
Cause: Incomplete removal of atmospheric Nitrogen or bad blank value.
Fix: Increase Helium purge time before the run.
References
National Institute of Standards and Technology (NIST). Sulfanilamide Standard Reference Data. NIST Chemistry WebBook, SRD 69.[9][10]
[Link]
American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Compounds (Elemental Analysis).
[Link]
Operational Safety & Handling Protocol: Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
CAS Number: 311794-15-7 Molecular Formula: C₁₃H₁₇NO₄S Molecular Weight: 283.35 g/mol Signal Word: WARNING (Based on structural analogs and functional group analysis)[1][2] Executive Safety Profile This guide provides a t...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 311794-15-7
Molecular Formula: C₁₃H₁₇NO₄S
Molecular Weight: 283.35 g/mol
Signal Word:WARNING (Based on structural analogs and functional group analysis)[1][2]
Executive Safety Profile
This guide provides a technical framework for the safe handling of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate . While specific toxicological data for this exact CAS is limited, its structural composition—a piperidine core functionalized with a sulfonyl group and an ester moiety—dictates a strict safety protocol.
Researchers must treat this compound as a hazardous irritant capable of causing skin sensitization, serious eye irritation, and respiratory tract inflammation. The presence of the sulfonyl group suggests potential biological activity related to enzyme inhibition, necessitating containment measures that prevent inhalation and cutaneous absorption.
Effective protection relies on a "Barrier-in-Depth" approach.[1][2] Do not rely on a single layer of defense.
A. Respiratory Protection (The Primary Barrier)
Engineering Control (Mandatory): Handle all solid powder and stock solutions within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .
Causality: The sulfonyl moiety can act as a hapten, potentially triggering immune responses in sensitized individuals. Preventing inhalation of dust is critical to avoiding long-term sensitization.[1]
Secondary Defense: If weighing outside a hood is unavoidable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator .[1][2] Surgical masks offer zero protection against chemical particulates.
B. Ocular Protection[3][4][6][8]
Standard: ANSI Z87.1+ Chemical Splash Goggles.
Contraindication: Safety glasses with side shields are insufficient for handling fine powders or pressurized reactions involving this ester, as airborne particulates can bypass side gaps.
Technique:Double-gloving is required when handling solutions.[1]
Inner Glove: Standard Nitrile (4 mil).
Outer Glove: Long-cuff Nitrile (6 mil) or Laminate (Silver Shield) if using penetrating solvents like DCM or Chloroform.[1][2]
Change Schedule: Immediately replace the outer glove upon splash contact. Methyl esters can facilitate the transport of the molecule through compromised glove materials.
D. PPE Decision Logic Diagram
Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1][2] Note the escalation of protection for penetrating solvents.
Operational Workflow: From Receiving to Reaction
Phase 1: Receiving & Inspection
Upon receipt, inspect the container for integrity. If the bottle is damaged, do not open it outside of a fume hood.
Storage: Store in a cool, dry, dark place . While stable at room temperature, long-term storage at 2–8°C is recommended to prevent hydrolysis of the methyl ester group.[1]
Atmosphere: Keep the container tightly sealed. Moisture can degrade the ester to the corresponding carboxylic acid (CAS 122891-92-3).[1][2]
Phase 2: Weighing & Transfer
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Sulfonyl-piperidine powders can be static and "jump," leading to area contamination.[1]
Transfer: Weigh directly into a tared reaction vessel if possible to minimize transfer steps.
Clean-up: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture any invisible dust.[1]
Phase 3: Reaction Setup
Inert Atmosphere: When reacting, use Nitrogen or Argon. Although the compound is relatively stable, many reactions involving the piperidine nitrogen or the ester group require anhydrous conditions.
Solvent Choice: Soluble in DMSO, Methanol, and Dichloromethane (DCM).
Note: If using DMSO, remember that DMSO increases skin permeability, carrying the dissolved chemical into the bloodstream. Double gloving is mandatory.
Operational Workflow Diagram
Figure 2: Step-by-step operational lifecycle for handling Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate.
Waste Management & Disposal Plans
Disposal must comply with local environmental regulations (e.g., EPA, RCRA in the US).
Disposal Logic
Solid Waste: Contaminated paper towels, weighing boats, and gloves must be bagged as Hazardous Solid Waste . Do not throw in regular trash.
Liquid Waste:
Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or DMSO.
Halogenated Stream: If dissolved in DCM or Chloroform.
Note: This compound contains Sulfur and Nitrogen . Ensure the waste manifest explicitly lists "Sulfur-containing organic compounds" to prevent issues during incineration.[1]
Incineration Protocol
The preferred method of disposal is thermal destruction in a chemical incinerator equipped with an afterburner and scrubber.
Reasoning: The scrubber is essential to neutralize sulfur oxides (SOx) and nitrogen oxides (NOx) generated during combustion.
Emergency Response
Accidental Spills[1][2][9]
Evacuate: Clear the immediate area of unnecessary personnel.
PPE Up: Don goggles, double nitrile gloves, and a lab coat.
Contain: Cover the spill with a spill pillow or inert absorbent (Vermiculite/Sand).
Do not use sawdust (fire risk with some oxidizers, though low risk here).
Clean: Sweep up carefully to avoid dust generation. Clean the surface with soap and water.[4][6][7][8][9]
First Aid
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[4] Seek medical attention. (Ester hydrolysis in the eye can change pH).
Skin Contact: Wash with soap and water.[4][6][7][8] Remove contaminated clothing.[3][4][5][6][10][11]
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737840, 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid (Analog).[1][2] Retrieved from [Link][1][2]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link][1][2]